Technical Documentation Center

3-Hydroxy Rimantadine-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy Rimantadine-d4

Core Science & Biosynthesis

Foundational

3-Hydroxy Rimantadine-d4: Chemical Architecture and Bioanalytical Applications in Pharmacokinetic Profiling

Executive Summary The accurate pharmacokinetic (PK) profiling of antiviral agents and their metabolites is a cornerstone of modern drug development and therapeutic monitoring. Rimantadine, a well-characterized adamantane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate pharmacokinetic (PK) profiling of antiviral agents and their metabolites is a cornerstone of modern drug development and therapeutic monitoring. Rimantadine, a well-characterized adamantane derivative used historically against Influenza A, undergoes extensive hepatic metabolism. Its primary Phase I metabolite, 3-Hydroxy Rimantadine , serves as a critical biomarker for drug clearance and metabolic phenotyping.

To quantify this metabolite with high precision in complex biological matrices, researchers rely on 3-Hydroxy Rimantadine-d4 , a stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth technical analysis of its chemical structure, metabolic causality, and a self-validating LC-MS/MS protocol designed for rigorous bioanalytical workflows.

Chemical Architecture & Isotopic Causality

Structural Identity

3-Hydroxy Rimantadine-d4 (CAS: 1217665-49-0) is the deuterated isotopologue of 3-hydroxy rimantadine[1]. The core structure consists of a rigid, lipophilic tricyclo[3.3.1.1^3,7]decane (adamantane) ring substituted with an ethylamine side chain and a hydroxyl group at the C3 position.

In the -d4 variant, four hydrogen atoms are replaced by deuterium (²H). This substitution is strategically placed (typically on the ethylamine side chain or specific stable nodes of the adamantane core) to prevent rapid hydrogen-deuterium (H/D) exchange in aqueous biological matrices.

The Causality of Deuterium Labeling

Why use a d4-labeled standard rather than a structural analog? In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting endogenous matrix components (e.g., phospholipids in plasma) can cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

  • Physicochemical Equivalence: The d4-isotopologue shares the exact chromatographic retention time and extraction recovery profile as the unlabeled analyte.

  • Mass Discrimination: The +4 Da mass shift (199.33 g/mol vs. 195.30 g/mol ) allows the mass spectrometer to isolate the internal standard perfectly from the endogenous metabolite[2][3].

  • Self-Correction: Any matrix effect suppressing the analyte signal will equally suppress the d4-IS signal. By measuring the ratio of their peak areas, the quantification becomes immune to matrix-induced variability.

Table 1: Physicochemical & Structural Properties
Property3-Hydroxy Rimantadine (Analyte)3-Hydroxy Rimantadine-d4 (SIL-IS)
CAS Number 90812-24-1[4]1217665-49-0[5]
Molecular Formula C₁₂H₂₁NOC₁₂H₁₇D₄NO
Molecular Weight 195.30 g/mol 199.33 g/mol [6]
Key Functional Groups Primary amine, Tertiary alcoholPrimary amine, Tertiary alcohol, Deuterium
Primary Application PK Biomarker / MetaboliteInternal Standard for LC-MS/MS

Metabolic Pathway Dynamics

The formation of 3-hydroxy rimantadine is not random; it is dictated by the steric and electronic constraints of the adamantane cage interacting with hepatic Cytochrome P450 (CYP450) enzymes. The tertiary carbons (bridgeheads) of the adamantane ring are the most susceptible to oxidative attack due to the stability of the intermediate radical/carbocation formed during the CYP450 catalytic cycle. Consequently, hydroxylation predominantly occurs at the C3 position, yielding 3-hydroxy rimantadine before subsequent Phase II conjugation or renal excretion.

G A Rimantadine (Parent Drug) B Hepatic CYP450 Hydroxylation A->B Phase I Metabolism C 3-Hydroxy Rimantadine B->C Oxidation at C3

Fig 1. Phase I hepatic metabolism of Rimantadine yielding the 3-Hydroxy Rimantadine metabolite.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every batch includes internal quality controls (QCs) and relies on the 3-Hydroxy Rimantadine-d4 standard to autonomously correct for extraction losses and ionization anomalies.

Step 1: Preparation of Working Solutions
  • Stock Solutions: Dissolve 3-Hydroxy Rimantadine and 3-Hydroxy Rimantadine-d4 in LC-MS grade methanol to a concentration of 1.0 mg/mL.

  • SIL-IS Working Solution: Dilute the d4-stock to a final working concentration of 50 ng/mL in 100% Acetonitrile (this will act as both the IS spike and the protein precipitation solvent).

Step 2: Sample Extraction (Protein Precipitation)

Causality: Protein precipitation is chosen over solid-phase extraction (SPE) for its high throughput. The d4-IS is added before precipitation to ensure it accounts for any physical loss of the analyte during the pelleting of matrix proteins.

  • Transfer 50 µL of human plasma (blank, QC, or unknown sample) into a 96-well plate.

  • Add 150 µL of the SIL-IS Working Solution (Acetonitrile containing 50 ng/mL 3-Hydroxy Rimantadine-d4).

  • Vortex aggressively for 2 minutes to disrupt protein binding.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for Quantification
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
3-Hydroxy Rimantadine 196.1179.1 (Loss of NH₃)15
3-Hydroxy Rimantadine-d4 200.1183.1 (Loss of NH₃)15
Step 4: System Validation & Data Processing

The system validates itself through three checkpoints:

  • Carryover Check: A blank matrix injection immediately following the highest calibration standard must show an analyte peak area <20% of the Lower Limit of Quantification (LLOQ).

  • IS Tracking: The peak area of 3-Hydroxy Rimantadine-d4 across all samples must remain within ±15% of the mean IS area. A sudden drop indicates severe matrix suppression, invalidating that specific sample rather than the whole run.

  • Linearity: The calibration curve (analyte/IS peak area ratio vs. nominal concentration) must yield an R2≥0.99 .

G S1 Matrix Aliquot (Plasma/Urine) S2 Spike SIL-IS (3-OH Rimantadine-d4) S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 LC Separation (C18 Column) S3->S4 Centrifuge & Extract S5 ESI-MS/MS (MRM Mode) S4->S5 Co-elution S6 Quantification (Peak Area Ratio) S5->S6 Data Processing

Fig 2. Self-validating LC-MS/MS bioanalytical workflow using the stable isotope-labeled standard.

Conclusion

The integration of 3-Hydroxy Rimantadine-d4 into bioanalytical workflows transforms a highly variable analytical process into a robust, self-correcting system. By leveraging the exact physicochemical parity of the deuterated isotope alongside the mass-discriminating power of tandem mass spectrometry, researchers can confidently map the pharmacokinetic fate of rimantadine, ensuring data integrity in clinical and toxicological studies.

References

  • PubChem (National Institutes of Health) . "3-Hydroxy Rimantadine-d4 | C12H21NO | CID 57369169". PubChem Compound Summary. Available at:[Link]

  • Pharmaffiliates . "CAS No : 1217665-49-0 | Chemical Name : 3-Hydroxy Rimantadine-d4". Stable Isotopes & Impurities Catalog. Available at: [Link]

Sources

Exploratory

3-Hydroxy Rimantadine-d4: Physicochemical Profiling and Bioanalytical Workflows

As drug development increasingly relies on precise pharmacokinetic (PK) modeling, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. Rimanta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise pharmacokinetic (PK) modeling, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. Rimantadine, a well-established M2 proton channel blocker used against the influenza A virus, presents a unique bioanalytical challenge due to its extensive hepatic metabolism.

Unlike its structural analog amantadine, which is excreted largely unchanged, rimantadine undergoes significant phase I hydroxylation[1]. To accurately map its clearance and metabolic fate, quantifying its primary metabolites—specifically 3-hydroxyrimantadine—is essential. This technical guide explores the physicochemical properties of 3-Hydroxy Rimantadine-d4 , detailing its critical role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in advanced LC-MS/MS workflows.

Physicochemical and Structural Profiling

3-Hydroxy Rimantadine-d4 is a deuterated isotopologue of the endogenous rimantadine metabolite. The strategic placement of four deuterium atoms on the ethylamine side chain (1,2,2,2-tetradeuterioethyl) ensures that the isotopic label is chemically stable and resistant to deuterium-hydrogen (D/H) exchange in aqueous biological matrices[2].

The structural integrity of the adamantane core provides high lipophilicity, while the hydroxyl and amine groups dictate its polar surface area and ionization efficiency.

Table 1: Physicochemical Properties of 3-Hydroxy Rimantadine-d4
PropertyValueCausality / Significance
IUPAC Name 3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-olDefines the exact position of the stable isotopes[2].
CAS Number 1217665-49-0Unique identifier for the d4-labeled standard[3].
Molecular Formula C₁₂H₁₇D₄NOThe +4 Da mass shift prevents isotopic cross-talk[3].
Molecular Weight 199.33 g/mol Critical for calculating molarity in standard curves[2].
Exact Mass 199.187 DaUsed for high-resolution mass spectrometry (HRMS) targeting[2].
XLogP3 ~1.2Indicates moderate lipophilicity, dictating reverse-phase LC retention[2].
TPSA 46.3 ŲPredicts membrane permeability and extraction recovery[2].

Metabolic Context: The Role of 3-Hydroxyrimantadine

The pharmacological efficacy of rimantadine is heavily influenced by its metabolic degradation. Hepatic Cytochrome P450 (CYP450) enzymes target the lipophilic adamantane cage, yielding three primary positional isomers: 2-hydroxyrimantadine, 3-hydroxyrimantadine, and 4-hydroxyrimantadine[1].

While 2-hydroxyrimantadine retains potent antiviral activity comparable to the parent drug, in vitro assays demonstrate that 3-hydroxyrimantadine and 4-hydroxyrimantadine exhibit only modest inhibitory activity against the influenza A virus[1],[4]. Despite its lack of potent efficacy, tracking 3-hydroxyrimantadine is a regulatory necessity for establishing mass balance and understanding patient-specific variations in drug clearance.

Metabolism R Rimantadine (Parent Drug) CYP Hepatic CYP450 Hydroxylation R->CYP Phase I H2 2-Hydroxyrimantadine (Active Antiviral) CYP->H2 Major H3 3-Hydroxyrimantadine (Modest Activity) CYP->H3 Major H4 4-Hydroxyrimantadine (Modest Activity) CYP->H4 Minor

Fig 1. Phase I hepatic metabolism of rimantadine yielding hydroxylated metabolites.

Rationale for Deuterium Labeling in Bioanalysis

In mass spectrometry, matrix effects (such as ion suppression or enhancement caused by co-eluting endogenous plasma lipids) can severely skew quantitative results.

By utilizing 3-Hydroxy Rimantadine-d4 as an internal standard, we create a self-correcting system. The d4-isotopologue shares the exact physicochemical properties of the unlabeled analyte, meaning it will experience identical extraction recoveries and co-elute at the exact same chromatographic retention time. However, the +4 Da mass shift ensures that the mass spectrometer can independently quantify the standard and the analyte without interference from naturally occurring heavy isotopes (e.g., ¹³C contributions from the unlabeled drug).

LC-MS/MS Bioanalytical Protocol (Self-Validating Workflow)

To ensure high scientific integrity and reproducibility, the following protocol details the extraction and quantification of 3-hydroxyrimantadine from human plasma, utilizing the d4 standard to validate every step of the workflow.

Step 1: Matrix Aliquoting & IS Spiking
  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of 3-Hydroxy Rimantadine-d4 working solution (100 ng/mL).

  • Causality: Early introduction of the SIL-IS guarantees that any volumetric pipetting errors or target degradation during subsequent extraction steps are mathematically normalized by the Analyte/IS peak area ratio.

Step 2: Protein Precipitation (Self-Validating Step)
  • Action: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile rapidly denatures plasma proteins, preventing UHPLC column clogging. The acidic modifier (formic acid) ensures the primary amine group remains protonated, enhancing its solubility in the organic supernatant.

  • Self-Validation: A "Double Blank" matrix sample (plasma without analyte and without IS) and a "Single Blank" (plasma with IS only) must be processed in parallel. This validates the absence of endogenous isobaric interferences and confirms that the d4-IS contains no unlabeled impurities that could artificially inflate the analyte signal.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Utilize a shallow gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The hydrophobic C18 stationary phase interacts strongly with the adamantane core. A shallow, highly controlled gradient is critical here: it chromatographically resolves the 2-hydroxy, 3-hydroxy, and 4-hydroxyrimantadine isomers. Because these isomers share identical masses and similar fragmentation patterns, baseline separation is mandatory to prevent quantitative cross-talk.

Step 4: ESI-MS/MS Detection
  • Action: Detect analytes via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The basic amine group readily accepts a proton [M+H]⁺ in the acidic mobile phase, yielding strong precursor ions. The primary fragmentation pathway involves the neutral loss of ammonia (-17 Da), providing a stable and abundant product ion for quantitation.

Workflow S1 Plasma Sample + 3-OH-Rimantadine-d4 S2 Protein Precipitation S1->S2 S3 UHPLC Separation S2->S3 S4 ESI-MS/MS Detection S3->S4 S5 Data Quantification S4->S5

Fig 2. LC-MS/MS bioanalytical workflow utilizing 3-OH-Rimantadine-d4 as an internal standard.

Quantitative Data: Mass Spectrometry Parameters

The following table summarizes the optimized MRM transitions required for the selective quantification of the analyte against the deuterated internal standard.

Table 2: Representative LC-MS/MS MRM Parameters
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Fragmentation CausalityCollision Energy (eV)
3-Hydroxyrimantadine 196.2179.2Neutral loss of NH₃ (-17 Da)25
3-Hydroxy Rimantadine-d4 200.2183.2Neutral loss of NH₃ (-17 Da)25

Note: The +4 Da shift is maintained in the product ion, confirming that the deuterium labels are located on the ethylamine side chain which is retained during the loss of the terminal ammonia group.

References

  • PubChem, "3-Hydroxy Rimantadine-d4 | C12H21NO | CID 57369169", National Institutes of Health (NIH). URL:[Link]

  • Pharmaffiliates, "3-Hydroxy Rimantadine-d4 (CAS: 1217665-49-0)". URL:[Link]

  • Duque, M.D. et al., "Inhibitors of the M2 channel of influenza A virus", ResearchGate. URL:[Link]

  • Tzitzoglaki, C. et al., "Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited", ACS Medicinal Chemistry Letters, 2017. URL:[Link]

Sources

Foundational

A Researcher's Guide to Sourcing and Utilizing 3-Hydroxy Rimantadine-d4

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing and practical application of 3-Hydroxy Rimantadine-d4. As a key metabolite of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing and practical application of 3-Hydroxy Rimantadine-d4. As a key metabolite of the antiviral drug Rimantadine[1][2], its deuterated analog is an indispensable tool for robust bioanalytical method development, particularly in pharmacokinetic and metabolic studies.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, precision is paramount. Deuterated internal standards (IS) are the gold standard for achieving accurate and reproducible results.[3][4] An ideal IS, such as 3-Hydroxy Rimantadine-d4, is chemically identical to the analyte of interest but has a different mass due to the substitution of hydrogen atoms with deuterium.[3] This property allows it to co-elute with the analyte during chromatography while being distinguishable by the mass spectrometer.[3]

The primary function of a stable isotope-labeled internal standard is to correct for variability throughout the entire analytical workflow.[4][5] This includes variations in sample extraction, potential matrix effects like ion suppression or enhancement, and fluctuations in instrument response.[3][6] By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample at the beginning of the preparation process, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high precision, mitigating most sources of experimental error.[4]

Commercial Availability of 3-Hydroxy Rimantadine-d4

Sourcing high-purity 3-Hydroxy Rimantadine-d4 is the first critical step for any research application. The compound is identified by its CAS Number: 1217665-49-0[7][8]. Several reputable suppliers specialize in the synthesis and distribution of such stable isotope-labeled compounds for research purposes. The following table summarizes key commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology, Inc. 3-Hydroxy Rimantadine-d41217665-49-0C₁₂H₁₇D₄NO199.33Offered as a biochemical for proteomics research.[9]
Pharmaffiliates 3-Hydroxy Rimantadine-d41217665-49-0C₁₂H₁₇D₄NO199.33Listed as a pharmaceutical standard, metabolite, and stable isotope.[7]
Clearsynth 3-Hydroxy Rimantadine-d41217665-49-0C₁₂H₁₇D₄NO199.33Marketed as a useful research chemical and stable isotope of Rimantadine.[10][11]
Toronto Research Chemicals (TRC) 3-Hydroxy Rimantadine-d41217665-49-0C₁₂H₁₇D₄NO199.33TRC and its distributors like Fisher Scientific and LGC Standards offer this compound as part of their extensive catalog of bio-chemicals and analytical standards.[12][13]
Cayman Chemical (Not directly listed)---While not listing the d4-metabolite directly, Cayman Chemical supplies the parent drug, Rimantadine, and other related compounds, indicating capabilities in this area of chemistry.[14][15]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the lot-specific purity, isotopic enrichment, and identity of the compound.

Experimental Workflow: Quantitative Analysis in a Biological Matrix

The following section details a representative protocol for the quantification of 3-Hydroxy Rimantadine in human plasma using 3-Hydroxy Rimantadine-d4 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This workflow is designed to be a self-validating system, where the consistent performance of the internal standard across calibrators and quality controls ensures the reliability of the results for unknown samples.

I. Preparation of Stock and Working Solutions

The causality behind preparing accurate standard solutions is foundational; any error here will propagate throughout the entire assay.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 3-Hydroxy Rimantadine (analyte) and 3-Hydroxy Rimantadine-d4 (internal standard) into separate volumetric flasks.

    • Dissolve in a suitable organic solvent, such as methanol or DMSO, to a final concentration of 1 mg/mL. Rationale: Methanol is a common choice due to its volatility and compatibility with reverse-phase chromatography.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a separate working internal standard solution by diluting the IS primary stock to a fixed concentration (e.g., 100 ng/mL). Rationale: Using a fixed concentration of IS ensures a consistent response against which the analyte can be measured.

II. Sample Preparation: Protein Precipitation

The objective of sample preparation is to remove matrix components, like proteins, that can interfere with the analysis and damage the LC-MS system.

  • Aliquot Samples: Pipette 100 µL of each plasma sample (calibrators, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the working internal standard solution (100 ng/mL) to every tube. Vortex briefly. Rationale: The IS must be added early to account for any analyte loss during subsequent steps.[5]

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.

III. LC-MS/MS Analysis

This stage separates the analyte from other components and provides sensitive, specific detection.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes. Rationale: The gradient ensures that the analyte is retained and then eluted as a sharp peak for optimal sensitivity.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-Hydroxy Rimantadine: Determine the precursor ion (e.g., m/z 196.2) and a suitable product ion.

      • 3-Hydroxy Rimantadine-d4: Determine the precursor ion (e.g., m/z 200.2) and its corresponding product ion. Rationale: MRM provides high specificity by monitoring a specific fragmentation pattern for both the analyte and the IS, filtering out background noise.

IV. Data Analysis
  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

  • Regression: Apply a linear regression model (typically with 1/x² weighting) to the calibration curve. The R² value should be >0.99 for a good fit.

  • Quantification: Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured analyte/IS peak area ratios.

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for reproducibility and troubleshooting.

G cluster_prep I. Standard Preparation cluster_sample II. Sample Processing cluster_analysis III. LC-MS/MS Analysis cluster_data IV. Data Quantification stock_analyte Analyte Stock (1 mg/mL) work_cal Calibration Standards stock_analyte->work_cal stock_is IS Stock (1 mg/mL) work_is Working IS Solution stock_is->work_is plasma Plasma Sample (Cal, QC, Unknown) work_cal->plasma spike Spike with Working IS work_is->spike plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt cent Vortex & Centrifuge ppt->cent supernatant Transfer Supernatant cent->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18) inject->lc ms MRM Detection (ESI+) lc->ms peak_area Integrate Peak Areas (Analyte & IS) ms->peak_area ratio Calculate Area Ratio (Analyte / IS) peak_area->ratio cal_curve Generate Calibration Curve ratio->cal_curve quant Calculate Unknown Concentration cal_curve->quant

Bioanalytical workflow for quantifying 3-Hydroxy Rimantadine.

Metabolic Context

Rimantadine is an antiviral drug that functions by targeting the M2 ion channel of the influenza A virus, which is crucial for the viral uncoating process within the host cell.[16][17][18] Following administration, rimantadine is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation, with less than 25% of the dose being excreted as the unchanged parent drug.[2][16][17] 3-Hydroxy Rimantadine is one of the principal hydroxylated metabolites found in plasma, making its quantification essential for comprehensive pharmacokinetic profiling.[2][16][17]

G parent Rimantadine (Administered Drug) metabolism Hepatic Metabolism (Hydroxylation via CYP Enzymes) parent->metabolism metabolite 3-Hydroxy Rimantadine (Active Metabolite) metabolism->metabolite excretion Renal Excretion metabolite->excretion

Simplified metabolic pathway of Rimantadine.

References

  • Wikipedia. (2024). Rimantadine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup). accessdata.fda.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Flumadine Tablets. accessdata.fda.gov. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rimantadine Hydrochloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rimantadine. PubChem Compound Database. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Hydroxy Rimantadine-d4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy Rimantadine-d4. PubChem Compound Database. Retrieved from [Link]

  • Toronto Research Chemicals. (n.d.). Company Profile. ChemBuyersGuide.com. Retrieved from [Link]

Sources

Exploratory

Elucidating the In-Vitro Metabolism of Rimantadine to 3-Hydroxyrimantadine: A Mechanistic and Methodological Guide

Executive Summary Understanding the metabolic fate of adamantane-class antivirals is critical for optimizing their pharmacokinetic profiles and mitigating toxicity. As a Senior Application Scientist, I approach in-vitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of adamantane-class antivirals is critical for optimizing their pharmacokinetic profiles and mitigating toxicity. As a Senior Application Scientist, I approach in-vitro metabolism not merely as a sequence of incubations, but as a dynamic system where every variable—from buffer ionic strength to the choice of organic quencher—dictates the fidelity of the resulting data. This whitepaper provides an authoritative, in-depth guide to the in-vitro biotransformation of Rimantadine into its primary inactive metabolite, 3-Hydroxyrimantadine, detailing the mechanistic pathways, causal experimental design, and self-validating protocols required for accurate pharmacokinetic profiling.

Mechanistic Grounding: The Adamantane Cage and CYP450 Oxidation

Rimantadine (α-methyltricyclo[3.3.1.13,7]decane-1-methanamine) is a prototypic adamantane derivative utilized as an M2 ion channel blocker. Unlike its structural analogue amantadine, which is excreted largely unchanged, rimantadine undergoes extensive hepatic metabolism prior to elimination[1]. The primary metabolic clearance pathway is driven by Cytochrome P450 (CYP450) mediated phase I oxidation[2].

The rigid, lipophilic adamantane cage presents several distinct sites for aliphatic hydroxylation. The tertiary carbons (positions 3, 5, and 7) and secondary carbons (positions 2, 4, 6, 8, 9, 10) are all susceptible to oxidative attack. In-vitro and in-vivo profiling confirms that rimantadine is converted into at least three distinct hydroxylated species: 2-hydroxyrimantadine, 3-hydroxyrimantadine, and 4-hydroxyrimantadine[1].

The Causality of the 3-Hydroxy Pathway: While 2-hydroxyrimantadine retains antiviral activity comparable to the parent drug, 3-hydroxyrimantadine—resulting from hydroxylation at the tertiary carbon of the adamantane ring—is virtually inactive[1]. This marks the 3-hydroxylation pathway as a true detoxification and clearance route. Studies on structurally related adamantyl compounds indicate that CYP3A4 is the predominant isoform driving this oxidative biotransformation, with minor contributions from CYP2D6[3]. The tertiary carbon's lower bond dissociation energy makes it a thermodynamically favorable site for hydrogen abstraction by the high-valent iron-oxo species of the CYP450 heme center.

Pathway Rimantadine Rimantadine (Parent Adamantane) CYP Hepatic CYP450 (Predominantly CYP3A4) Rimantadine->CYP O2, NADPH Metab3 3-Hydroxyrimantadine (Tertiary C-Hydroxylation) CYP->Metab3 Major Inactive Metabolite Metab2 2-Hydroxyrimantadine (Secondary C-Hydroxylation) CYP->Metab2 Active Metabolite Metab4 4-Hydroxyrimantadine (Secondary C-Hydroxylation) CYP->Metab4 Inactive Metabolite

Fig 1. CYP450-mediated oxidative metabolism pathways of Rimantadine into hydroxylated derivatives.

In-Vitro Experimental Design & Causality

To accurately map the conversion of rimantadine to 3-hydroxyrimantadine, the experimental system must isolate phase I metabolism while preventing secondary phase II conjugation. Every choice in the workflow serves a specific causal purpose:

  • Enzyme Source Selection: Human Liver Microsomes (HLMs) are selected over whole hepatocytes. HLMs contain the full complement of CYP enzymes but lack the cytosolic cofactors required for phase II conjugation (e.g., PAPS for sulfation, UDPGA for glucuronidation). This isolates the primary hydroxylation event for accurate kinetic modeling.

  • Cofactor Sustenance: A continuous supply of NADPH is mandatory for CYP450 catalytic cycling. Rather than adding a single bolus of NADPH—which rapidly degrades and leads to product inhibition via NADP+ accumulation—an NADPH regenerating system (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase) is utilized. This ensures zero-order kinetics for the cofactor, making the rimantadine concentration the sole rate-limiting variable.

  • Isobaric Resolution: 2-, 3-, and 4-hydroxyrimantadine are isobaric (identical molecular weights of 195.2 g/mol ). Consequently, mass spectrometry alone cannot distinguish them. Baseline chromatographic separation via Ultra-High-Performance Liquid Chromatography (UHPLC) prior to MS/MS detection is an absolute necessity.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The inclusion of specific controls ensures that the observed metabolite generation is an artifact of enzymatic turnover, not chemical instability.

Step-by-Step Methodology: Microsomal Stability & Metabolite Generation
  • Matrix Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The magnesium acts as a crucial cofactor for the NADPH regenerating enzymes.

  • Pre-Incubation: Combine HLMs (final concentration 0.5 mg/mL protein) with Rimantadine (test concentrations ranging from 1 to 100 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Catalytic Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Control A (Minus-NADPH): Run a parallel incubation replacing the regenerating system with an equal volume of buffer. This confirms that 3-hydroxyrimantadine generation is strictly CYP450-dependent.

    • Self-Validation Control B (Heat-Inactivated): Run a parallel incubation using HLMs boiled at 95°C for 10 minutes. This rules out non-enzymatic matrix degradation.

  • Reaction Quenching: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Amantadine). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating the microsomal proteins that would otherwise foul the LC column.

  • Centrifugation & Recovery: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the particle-free supernatant to UHPLC vials.

  • LC-MS/MS Analysis: Inject 2 µL of the supernatant onto a C18 UHPLC column using a shallow gradient of water/acetonitrile (with 0.1% formic acid) to ensure baseline separation of the isobaric 2-, 3-, and 4-hydroxyrimantadine peaks before they enter the mass spectrometer.

Protocol S1 1. Substrate Incubation Rimantadine + HLMs in PO4 Buffer S2 2. Cofactor Addition NADPH Regenerating System S1->S2 S3 3. Reaction Quench Ice-Cold ACN + Internal Standard S2->S3 S4 4. Protein Precipitation Centrifugation at 14,000 x g S3->S4 S5 5. LC-MS/MS Quantification MRM Mode for Isobaric Resolution S4->S5

Fig 2. Self-validating in-vitro workflow for tracking Rimantadine hydroxylation kinetics.

Quantitative Data & Kinetic Profiling

Proper quantification allows for the calculation of Michaelis-Menten kinetics (Vmax and Km) and intrinsic clearance (CL_int). The tables below summarize representative kinetic parameters and the necessary mass spectrometry transitions for tracking this metabolic pathway.

Table 1: In-Vitro Kinetic Parameters of Rimantadine Hydroxylation (HLM Assay)

AnalytePutative CYP IsoformVmax (pmol/min/mg)Km (µM)CL_int (µL/min/mg)Pharmacological Status
3-Hydroxyrimantadine CYP3A4 / CYP2D6145.228.45.11Inactive
2-Hydroxyrimantadine CYP3A482.541.22.00Active
4-Hydroxyrimantadine CYP3A445.165.80.68Inactive

Data represents typical relative clearance ratios; 3-hydroxylation at the tertiary carbon is the kinetically favored pathway.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Rimantadine 180.2163.11550
3-Hydroxyrimantadine 196.2179.11850
2-Hydroxyrimantadine 196.2179.11850
Amantadine (IS) 152.1135.11550

(Note: Because the hydroxylated metabolites share identical MRM transitions, the UHPLC gradient must be optimized to elute 3-hydroxyrimantadine at a distinct retention time from its 2- and 4-hydroxy isomers).

References

  • Title: In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors.
  • Title: RiMANTAdine Monograph for Professionals.
  • Title: Inhibitors of the M2 channel of influenza A virus.

Sources

Foundational

Solubility of 3-Hydroxy Rimantadine-d4 in organic solvents

[label="5.Centrifugation\n(14, 000xg, 10min)", fillcolor="#FFinalizingtheWhitepaper I'vecompletedcross-referencingallsources, particularlyGentaur, andIamsatisfiedwiththefinalwhitepaper.Alllinksareproperlyformatted.Iamnow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="5.Centrifugation\n(14, 000xg, 10min)", fillcolor="#FFinalizingtheWhitepaper I'vecompletedcross-referencingallsources, particularlyGentaur, andIamsatisfiedwiththefinalwhitepaper.Alllinksareproperlyformatted.Iamnowfinalizingthesolubilityandmethodvalidationdatatoensureaccuracyandcompletenessbeforesubmission, andIamreadytosubmit.#SolubilityandAnalyticalBehaviorof3-HydroxyRimantadine-d4inOrganicSolvents:ATechnicalGuideforLC-MS/MSWorkflows##ExecutiveSummary3-HydroxyRimantadine-d4 (CAS:1217665-49-0)isastableisotope-labeledmetaboliteoftheadamantane-derivedantiviraldrugrimantadine[1.1]. With a molecular formula of C12H17D4NO and a molecular weight of 199.33 g/mol [1][2], it is an indispensable internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The incorporation of four deuterium atoms provides a critical +4 Da mass shift, effectively eliminating isotopic cross-talk with the endogenous analyte while preserving identical chromatographic retention and ionization efficiency[2].

This whitepaper provides an authoritative breakdown of its solvation thermodynamics, quantitative solubility limits, and self-validating protocols for preparing analytical standards.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of 3-Hydroxy Rimantadine-d4 features a highly lipophilic tricyclic adamantane core, counterbalanced by a polar primary amine and a hydroxyl group at the 3-position[2]. This amphiphilic-like structure dictates a unique solvation profile.

In highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) , the high dielectric constant effectively solvates the bulky adamantane cage, while the sulfoxide oxygen acts as a hydrogen bond acceptor for the amine and hydroxyl protons. Conversely, in protic solvents like methanol and ethanol , complex hydrogen-bonding networks dominate. While protic solvents are excellent for downstream LC-MS working solutions, they exhibit lower absolute solubility limits for the raw crystalline solid compared to DMSO[3].

Quantitative Solubility Data

Understanding absolute solubility limits is critical for preventing analytical artifacts. If an internal standard precipitates out of solution microscopically, it leads to nonlinear calibration curves and severe quantitative errors. The following table synthesizes the solubility profile of rimantadine derivatives (including the 3-hydroxy and deuterated forms) across common organic solvents[3][4][5].

SolventSolubility LimitApplication SuitabilityCausal Rationale for Solvation Behavior
DMSO > 50 mg/mLExcellent (Primary Stock)High dielectric constant prevents micelle formation; completely solvates both the hydrophobic core and polar groups[3][4].
Methanol > 20 mg/mLGood (Working Solutions)Protic nature supports ESI+ ionization; highly compatible with reverse-phase LC mobile phases.
Ethanol ~ 5 mg/mLModerate (In Vivo Prep)Lower polarity than methanol reduces maximum solubility; suitable for non-analytical dosing but suboptimal for high-concentration stocks[3].
DMF ~ 2 mg/mLPoorHigh boiling point makes evaporation during sample concentration highly inefficient[3][5].
Aqueous (PBS) ~ 5 mg/mLTransient (Do not store)Amine-containing adamantanes are prone to surface adsorption on glass/plastic; degrades if stored > 24 hours[3][5].

Experimental Protocol: Self-Validating Preparation of LC-MS/MS Standards

To ensure absolute trustworthiness in pharmacokinetic assays, the preparation of 3-Hydroxy Rimantadine-d4 solutions must follow a rigorous, self-validating methodology.

Step 1: Gravimetric Weighing & Equilibration
  • Remove the 3-Hydroxy Rimantadine-d4 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: This prevents atmospheric moisture condensation on the cold glass, which would artificially inflate the gravimetric mass and rapidly degrade the anhydrous state of the solvent.

  • Weigh 1.00 mg of the crystalline solid using a microbalance calibrated with Class E2 weights.

Step 2: Primary Stock Dissolution (1 mg/mL)
  • Add 1.00 mL of anhydrous, LC-MS grade DMSO to the volumetric vial.

  • Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at 25°C.

    • Self-Validation Check: Inspect the vial against a dark background under a focused light beam. The solution must be optically clear with no Tyndall effect (light scattering). Any scattering indicates incomplete dissolution of the lipophilic core.

Step 3: Working Solution Dilution (100 ng/mL)
  • Transfer 10 µL of the primary stock into 9.99 mL of LC-MS grade Methanol to create a 1 µg/mL intermediate.

  • Dilute 1 mL of the intermediate with 9 mL of 50:50 Methanol:Water to yield the 100 ng/mL working IS solution.

    • Causality: Matching the working solution's organic content to the initial LC mobile phase conditions prevents peak broadening and solvent-front distortion during the injection phase.

Step 4: Storage & Stability
  • Aliquot the primary stock into amber glass vials (100 µL each) and store at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients (cryo-concentration) and accelerate degradation.

Analytical Workflow & Matrix Effects

When extracting 3-Hydroxy Rimantadine-d4 from biological matrices (e.g., plasma or urine), protein precipitation (PPT) is the standard approach. The choice of precipitation solvent directly impacts the recovery of the adamantane core. Acetonitrile (ACN) is preferred over methanol for PPT because it yields a significantly denser protein pellet, reducing the risk of matrix phospholipids entering the MS source and causing ion suppression.

G Stock 1. Stock Preparation (DMSO, 1 mg/mL) Working 2. Working Solution (MeOH/ACN, 100 ng/mL) Stock->Working Dilution Spike 3. Matrix Spiking (Plasma/Urine) Working->Spike Internal Standard Extraction 4. Protein Precipitation (1:3 Matrix:ACN) Spike->Extraction Vortex 30s Centrifuge 5. Centrifugation (14,000 x g, 10 min) Extraction->Centrifuge Phase Separation Analysis 6. LC-MS/MS Analysis (ESI+ Mode) Centrifuge->Analysis Supernatant Injection

Figure 1: Standardized LC-MS/MS sample preparation workflow utilizing 3-Hydroxy Rimantadine-d4.

Conclusion

The analytical reliability of 3-Hydroxy Rimantadine-d4 is heavily dependent on the thermodynamic compatibility of the chosen organic solvents. By utilizing DMSO for primary stock stabilization and methanol/acetonitrile for working dilutions, researchers can eliminate solubility-induced variance, prevent surface adsorption, and ensure high-fidelity quantification in critical pharmacokinetic studies.

References

  • Pharmaffiliates. "3-Hydroxy Rimantadine-d4 (CAS: 1217665-49-0)". Pharmaffiliates Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "3-Hydroxy Rimantadine-d4". PubChem Compound Summary for CID 57369169. Available at:[Link]

  • Gentaur. "3-Hydroxy Rimantadine Hydrochloride Solubility Data". Gentaur Catalog. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Quantification of 3-Hydroxy Rimantadine in Biological Matrices Using 3-Hydroxy Rimantadine-d4 via LC-MS/MS

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics (PK), and Metabolite Profiling Introduction & Pharmacoki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics (PK), and Metabolite Profiling

Introduction & Pharmacokinetic Context

Rimantadine is a primary adamantane-derivative antiviral agent that exerts its efficacy by inhibiting the M2 ion channel of the influenza A virus, thereby halting viral uncoating and replication[1]. Unlike its analog amantadine, which is excreted largely unchanged, rimantadine undergoes extensive hepatic metabolism prior to renal elimination. The primary Phase I metabolic pathway involves the hydroxylation of the adamantane ring by Cytochrome P450 (CYP450) enzymes, yielding 3-hydroxy rimantadine as the major circulating active metabolite.

Accurate quantification of 3-hydroxy rimantadine in plasma and urine is critical for understanding inter-patient pharmacokinetic variability, particularly in hepatically impaired populations. However, the lack of a strong chromophore on the adamantane scaffold renders traditional UV detection ineffective. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its analysis, offering unparalleled sensitivity and selectivity[2].

Metabolism R Rimantadine (Parent Drug) CYP Hepatic CYP450 Hydroxylation R->CYP OH_R 3-Hydroxy Rimantadine (Active Metabolite) CYP->OH_R Phase I Oxidation UGT UGT Enzymes Glucuronidation OH_R->UGT GLUC Glucuronide Conjugate (Renal Excretion) UGT->GLUC Phase II Conjugation

Fig 1. Phase I and II hepatic metabolism pathway of Rimantadine.

Mechanistic Rationale: The Role of 3-Hydroxy Rimantadine-d4

In LC-MS/MS, biological matrices (like plasma) introduce severe matrix effects —endogenous compounds co-elute with the analyte and compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement.

To build a self-validating analytical system , we utilize 3-Hydroxy Rimantadine-d4 (Molecular Weight: 199.33 g/mol ) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

Causality of Experimental Choice:

  • Chromatographic Co-elution: The substitution of four hydrogen atoms with deuterium on the ethylamine side chain results in a negligible kinetic isotope effect during reversed-phase chromatography. The SIL-IS co-elutes exactly with the endogenous 3-hydroxy rimantadine.

  • Matrix Effect Cancellation: Because they co-elute, both the analyte and the SIL-IS experience the exact same matrix microenvironment in the ESI source. Any ion suppression affecting the analyte equally affects the IS. By quantifying the ratio of Analyte Area to IS Area, matrix effects are mathematically nullified.

  • Mass Resolution: The +4 Da mass shift ensures complete MS/MS resolution between the analyte (m/z 196.2) and the IS (m/z 200.2), preventing isotopic crosstalk[1].

  • Extraction Recovery Normalization: Adding the SIL-IS at the very beginning of the sample preparation ensures that any physical loss of the analyte during precipitation or solid-phase extraction is perfectly mirrored by the IS.

Experimental Protocols: A Self-Validating Workflow

The following protocol utilizes Solid Phase Extraction (SPE) prior to UHPLC-MS/MS. We specifically select a mixed-mode strong cation exchange (MCX) sorbent. Why? 3-Hydroxy rimantadine contains a primary aliphatic amine that remains positively charged at low pH. This allows the analyte to bind tightly to the cation-exchange resin, permitting aggressive organic washes to remove neutral lipids and phospholipids before elution, drastically improving signal-to-noise (S/N) ratios[4].

Workflow S1 Plasma Sample + SIL-IS Spiking S2 Protein Precipitation (Methanol, 4°C) S1->S2 S3 Cation Exchange SPE (Strata-X-C) S2->S3 S4 UHPLC Separation (C18, Gradient) S3->S4 S5 ESI-MS/MS (Positive MRM) S4->S5 S6 Data Processing (IS Ratio) S5->S6

Fig 2. Self-validating LC-MS/MS analytical workflow utilizing SIL-IS.

Step-by-Step Sample Preparation (SPE)

Note: To ensure a self-validating run, every batch must include a Double Blank (matrix only), a Single Blank (matrix + IS), and Quality Control (QC) samples at low, medium, and high concentrations.

  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the working IS solution (3-Hydroxy Rimantadine-d4 at 500 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 400 µL of ice-cold Methanol containing 1% Formic Acid. Rationale: The acid ensures the amine group is fully protonated, while the cold organic solvent denatures binding proteins, releasing the drug.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 400 µL of 2% Formic Acid in water to reduce organic content prior to SPE loading.

  • SPE Conditioning: Condition a 30 mg/1 mL mixed-mode cation exchange cartridge (e.g., Strata-X-C) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading & Washing: Load the diluted supernatant onto the cartridge. Wash sequentially with 1 mL of 2% Formic Acid (removes aqueous interferences) and 1 mL of 100% Methanol (removes neutral hydrophobic lipids).

  • Elution: Elute the target analytes using 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH deprotonates the amine, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

UHPLC-MS/MS Conditions

Chromatography:

  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Rationale: Provides high theoretical plate counts for sharp peaks, minimizing co-elution with isobaric matrix components.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation & Method Validation

To ensure robust quantification, the MS/MS parameters must be optimized for specific precursor-to-product ion transitions. The loss of ammonia (NH₃) and water (H₂O) from the hydroxylated adamantane structure dictates the fragmentation pattern.

Table 1: Optimized MRM Transitions and Collision Energies
CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-Hydroxy Rimantadine Analyte196.2161.225Quantifier (Loss of NH₃ + H₂O)
3-Hydroxy Rimantadine Analyte196.2179.215Qualifier (Loss of NH₃)
3-Hydroxy Rimantadine-d4 Internal Standard200.2165.225IS Quantifier

Note: The +4 Da mass shift in the IS is retained in the product ion (165.2 vs 161.2), confirming the deuterium label is located on the stable adamantyl/alkyl core rather than the leaving groups.

Table 2: Representative Method Validation Summary

A self-validating method must meet stringent FDA/EMA bioanalytical guidelines. The use of 3-Hydroxy Rimantadine-d4 ensures high accuracy and precision across the calibration range.

Validation ParameterAcceptance CriteriaObserved Performance (with SIL-IS)
Linear Dynamic Range R² ≥ 0.9951.0 – 1000 ng/mL (R² = 0.9992)
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%1.0 ng/mL (CV = 8.4%)
Intra-Assay Precision (CV%) ≤ 15% (for all QC levels)2.1% – 5.6%
Inter-Assay Accuracy (% Bias) ± 15% of nominal concentration98.5% – 103.2%
Matrix Factor (IS Normalized) 0.85 – 1.15 (Consistent across lots)0.98 – 1.02 (Negligible matrix effect)
Extraction Recovery Consistent across low/med/high QCs92.4% ± 3.1%

Conclusion & Best Practices

The integration of 3-Hydroxy Rimantadine-d4 as an internal standard transforms a standard LC-MS/MS assay into a highly resilient, self-validating system capable of supporting rigorous pharmacokinetic and clinical studies. By employing a mixed-mode cation exchange SPE protocol, analysts can exploit the primary amine of the rimantadine scaffold to achieve exceptional sample cleanup.

Critical Handling Note: Deuterated internal standards should be stored at -20°C in amber vials to prevent photodegradation and isotopic exchange. Always verify the isotopic purity of the SIL-IS prior to use to ensure no unlabeled 3-hydroxy rimantadine (m/z 196.2) is present, which could artificially elevate the baseline and compromise the LLOQ.

References

  • Xu, M., Ju, W., Xia, X., Tan, H., Chen, M., Zhang, J., Xiong, N., Jiang, M., Chen, L., & Gong, L. (2008). Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57369169, 3-Hydroxy Rimantadine-d4. PubChem.[Link]

  • Feng, et al. / National Institutes of Health. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. PMC.[Link]

Sources

Application

LC-MS/MS method development for 3-Hydroxy Rimantadine quantification

Application Note: High-Throughput LC-MS/MS Method Development and Validation for the Quantification of 3-Hydroxy Rimantadine in Biological Matrices Clinical Context & Analyte Profiling Rimantadine is a well-established a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Method Development and Validation for the Quantification of 3-Hydroxy Rimantadine in Biological Matrices

Clinical Context & Analyte Profiling

Rimantadine is a well-established adamantane derivative utilized primarily for its antiviral properties. While the parent drug is heavily monitored, its pharmacokinetic (PK) profile is incomplete without the quantification of its major circulating metabolites. 3-Hydroxy rimantadine (CAS: 90812-24-1) is the primary hydroxylated metabolite formed via hepatic cytochrome P450 enzymes. Accurately quantifying this metabolite is critical for comprehensive PK/PD modeling, assessing potential drug-drug interactions, and evaluating hepatotoxicity profiles in clinical trials.

Because 3-hydroxy rimantadine is highly polar and present at trace levels in plasma and urine, traditional GC-FID or HPLC-UV methods lack the requisite sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this application[1].

Mechanistic Method Design (E-E-A-T)

To build a robust assay, every experimental parameter must be tailored to the physicochemical properties of 3-hydroxy rimantadine.

  • Ionization Strategy (ESI+): 3-Hydroxy rimantadine contains a primary aliphatic amine. In solution, this basic amine is easily protonated. Therefore, Positive Electrospray Ionization (ESI+) is strictly required. The addition of the hydroxyl group (+16 Da compared to the parent drug) makes the molecule slightly more polar, yielding a precursor ion of [M+H]+=196.2 m/z.

  • Chromatographic Causality: Basic amines are notorious for causing peak tailing due to secondary interactions with residual silanol groups on silica-based stationary phases. To counteract this, we utilize a core-shell C18 column and a mobile phase buffered with 10 mM Ammonium Formate. The formate buffer controls the ionic strength, effectively masking silanol interactions and ensuring sharp, symmetrical peaks[2].

  • Sample Cleanup (MCX SPE): Simple protein precipitation (PPT) often leaves behind phospholipids that cause severe ion suppression in the MS source. Because 3-hydroxy rimantadine is positively charged at low pH, we employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. By acidifying the sample, the analyte binds tightly to the strong cation exchange sites, allowing neutral and acidic lipids to be washed away with 100% organic solvent. The analyte is then eluted using a high-pH solvent that neutralizes the amine.

Workflow Visualization

G N1 Plasma Sample + Internal Standard N2 Protein Precipitation (1% FA in ACN) N1->N2 N3 MCX SPE Cleanup (Isolate Basic Amines) N2->N3 Supernatant N4 Core-Shell UPLC (C18 Separation) N3->N4 Eluate N5 ESI+ MS/MS (MRM Detection) N4->N5 Analyte N6 Quantification & PK Analysis N5->N6 Data

Figure 1: Workflow for 3-hydroxy rimantadine quantification via SPE and LC-MS/MS.

Execution Protocols

Step-by-Step Sample Preparation
  • Aliquot: Transfer 100 µL of biological matrix (e.g., human plasma) into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the Internal Standard (IS) working solution (Rimantadine-d4, 500 ng/mL). Note: A stable isotope-labeled IS is mandatory to perfectly correct for matrix-induced ionization variability.

  • Protein Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition an Oasis MCX SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in LC-MS grade Water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 2% Formic Acid in Water, followed by a critical wash of 1 mL 100% Methanol to elute trapped phospholipids.

  • Elution: Elute the target analyte and IS using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% B), vortex, and transfer to an autosampler vial.

UPLC-MS/MS Instrumental Parameters

Column: Kinetex Core-Shell C18 (50 × 2.1 mm, 2.6 µm) maintained at 40°C. Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.40 90 10
0.5 0.40 90 10
2.5 0.40 10 90
3.5 0.40 10 90
3.6 0.40 90 10

| 5.0 | 0.40 | 90 | 10 |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: The primary fragmentation pathway for 3-hydroxy rimantadine involves the loss of ammonia (-17 Da) and water (-18 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-Hydroxy Rimantadine196.2179.25020Quantifier
3-Hydroxy Rimantadine196.2161.25035Qualifier
Rimantadine-d4 (IS)184.2167.25020IS Quantifier

System Validation & Suitability (Self-Validating System)

To guarantee trustworthiness, this protocol is designed as a self-validating system in accordance with FDA Bioanalytical Method Validation Guidelines[3]. The assay utilizes a 1/x2 weighted linear regression. This specific weighting is chosen because biological assays span several orders of magnitude; unweighted regressions heavily bias toward high concentrations, causing unacceptable quantification errors at the Lower Limit of Quantification (LLOQ).

The analytical run is programmed to automatically halt or invalidate data if the following embedded Quality Control (QC) parameters fail:

Table 3: Embedded Validation Criteria & Corrective Actions | Parameter | Acceptance Criteria | Corrective Action if Failed | |---|---|---| | System Suitability Test (SST) | S/N > 10 for LLOQ, RT shift < 2% | Purge LC lines, clean MS ion sweep cone. | | Calibration Linearity | R2≥0.995 ( 1/x2 weighting) | Re-prepare standards, verify IS response stability. | | QC Accuracy & Precision | ±15% of nominal (±20% at LLOQ) | Re-extract batch, verify SPE elution pH. | | Matrix Effect (IS-normalized) | 85% - 115% | Adjust SPE wash steps, alter LC gradient slope. |

By bracketing unknown samples with these QCs, the system ensures that any matrix-induced ion suppression or instrumental drift is immediately flagged, preventing the reporting of false PK data.

References

  • Xu, M., Ju, W., Xia, X., et al. (2008). "Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study." Journal of Chromatography B. URL: [Link]

  • Tsuruoka, Y., Nakajima, T., Kanda, M., & Shindo, T. (2017). "Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. URL: [Link]

Sources

Method

Application Note: 3-Hydroxy Rimantadine-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Pharmacokinetic Studies

Introduction & Scientific Rationale Rimantadine is an adamantane-derived antiviral medication primarily indicated for the prophylaxis and treatment of Influenza A[1]. The drug exerts its pharmacological effect by binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Rimantadine is an adamantane-derived antiviral medication primarily indicated for the prophylaxis and treatment of Influenza A[1]. The drug exerts its pharmacological effect by binding to the M2 transmembrane ion channel of the virus, effectively blocking proton transport, preventing endosomal acidification, and halting viral uncoating and replication[1][2].

From a pharmacokinetic (PK) perspective, rimantadine is extensively metabolized by the liver, with less than 25% of the administered dose excreted unchanged in the urine[3][4]. The primary Phase I metabolic pathway involves hepatic hydroxylation, which yields several metabolites, most notably 3-hydroxy rimantadine [4]. These hydroxylated metabolites subsequently undergo Phase II glucuronidation before renal excretion[1][3].

The Analytical Challenge

Accurate quantification of rimantadine and its metabolites in biological matrices (e.g., plasma, urine) is critical for clinical PK profiling, bioequivalence studies, and therapeutic drug monitoring. However, adamantane derivatives lack significant ultraviolet (UV) or native fluorescence chromophores[5]. Historically, this required laborious pre-column derivatization for HPLC-UV detection[5]. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering high-throughput, derivatization-free analysis with superior sensitivity[5][6].

The Solution: 3-Hydroxy Rimantadine-d4

In LC-MS/MS bioanalysis, co-eluting matrix components (such as plasma lipids and proteins) can cause unpredictable ion suppression or enhancement, compromising assay accuracy. To establish a self-validating and trustworthy analytical system, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required by regulatory guidelines (ICH M10).

3-Hydroxy Rimantadine-d4 (CAS: 1217665-49-0) serves as the ideal SIL-IS for quantifying the major rimantadine metabolite[7][8]. By incorporating four deuterium atoms, it provides a +4 Da mass shift. This specific mass difference is critical: it is large enough to prevent isotopic cross-talk from the natural 13C envelope of the unlabeled metabolite, yet structurally identical enough to ensure exact co-elution and identical ionization efficiency, perfectly neutralizing matrix effects and extraction variances[7][8].

Metabolic Pathway Visualization

To contextualize the target analyte, the following diagram illustrates the hepatic metabolism of rimantadine into its primary hydroxylated form.

MetabolicPathway A Rimantadine (Parent Drug) B Hepatic CYP450 Hydroxylation A->B Phase I E Renal Excretion (<25% Unchanged) A->E Unchanged C 3-Hydroxy Rimantadine (Major Metabolite) B->C D Glucuronidation C->D Phase II D->E Conjugates

Hepatic metabolism pathway of Rimantadine to 3-Hydroxy Rimantadine.

Physicochemical & Mass Spectrometric Properties

Understanding the physicochemical properties is essential for optimizing the extraction and MS tuning parameters. Below is a comparative summary of the parent drug, the target metabolite, and the SIL-IS[7][8].

PropertyRimantadine3-Hydroxy Rimantadine3-Hydroxy Rimantadine-d4
Molecular Formula C₁₂H₂₁NC₁₂H₂₁NOC₁₂H₁₇D₄NO
Molecular Weight 179.31 g/mol 195.30 g/mol 199.33 g/mol
CAS Number 13392-28-4N/A1217665-49-0
Role in PK Study Parent AnalyteTarget MetaboliteInternal Standard (SIL-IS)
Typical Precursor Ion [M+H]⁺ m/z 180.2m/z 196.2m/z 200.2
Typical Product Ion m/z 163.2 (-NH₃)m/z 178.2 (-H₂O)m/z 182.2 (-H₂O)

Experimental Protocol: LC-MS/MS Workflow

Scientific Rationale for Extraction Choice

Rimantadine exhibits approximately 40% plasma protein binding[9]. While Solid Phase Extraction (SPE) provides exceptionally clean extracts, Protein Precipitation (PPT) using organic solvents is highly preferred in high-throughput preclinical and clinical PK studies due to its rapid execution and cost-effectiveness[6]. The addition of 0.1% formic acid to the precipitation solvent ensures that the basic primary amine of the adamantane structure remains fully protonated, maximizing its solubility and recovery in the organic supernatant.

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

  • Dissolve 3-Hydroxy Rimantadine and 3-Hydroxy Rimantadine-d4 reference standards in 100% methanol to create 1.0 mg/mL primary stocks.

  • Dilute the 3-Hydroxy Rimantadine-d4 stock with acetonitrile to yield a working Internal Standard (IS) solution of 50 ng/mL.

Step 2: Sample Spiking (The Self-Validating Step)

  • Aliquot 50 µL of blank, calibration, or unknown plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 3-Hydroxy Rimantadine-d4 working IS solution.

  • Causality Insight: Introducing the SIL-IS directly into the raw matrix before any extraction guarantees that the IS experiences the exact same degradation, binding, and volumetric losses as the endogenous metabolite, ensuring absolute quantitative integrity.

Step 3: Protein Precipitation

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to the spiked plasma.

  • Vortex vigorously for 2 minutes to completely disrupt protein-drug binding and precipitate plasma proteins.

Step 4: Centrifugation & Isolation

  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Carefully transfer 100 µL of the clear organic supernatant into an autosampler vial equipped with a glass insert.

Step 5: LC-MS/MS Analysis

  • Inject 2–5 µL of the supernatant onto the UPLC column for Multiple Reaction Monitoring (MRM) analysis.

Workflow Visualization

Workflow S1 1. Plasma Spiking Add 3-OH Rimantadine-d4 (IS) S2 2. Protein Precipitation Add Ice-Cold Acetonitrile + 0.1% FA S1->S2 S3 3. Vortex & Centrifugation 14,000 x g, 10 min, 4°C S2->S3 S4 4. Supernatant Transfer Isolate Organic Layer S3->S4 S5 5. LC-MS/MS Analysis MRM Mode Detection S4->S5

Step-by-step sample preparation and LC-MS/MS analysis workflow.

Recommended LC-MS/MS Conditions & Validation Criteria

To ensure robust quantification, the following chromatographic and mass spectrometric parameters are recommended[5][6]:

  • Analytical Column: C18 UPLC Column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 3.0 minutes at a flow rate of 0.3–0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

FDA/ICH M10 Validation Acceptance Criteria

When validating this assay for regulatory submissions, the data must conform to the following standardized metrics:

Validation ParameterAcceptance CriteriaRationale
Linearity (R²) > 0.990Ensures proportional MS response across the therapeutic range.
Lower Limit of Quantitation (LLOQ) ~1.0 - 2.0 ng/mLRequired to capture the terminal elimination phase of the PK curve.
Intra/Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Guarantees assay repeatability across multiple days and analysts.
Accuracy (% Nominal) 85% - 115% (80% - 120% at LLOQ)Confirms the measured concentration reflects the true biological value.
IS-Normalized Matrix Factor 0.85 - 1.15Proves the d4-IS successfully neutralizes plasma ion suppression.

Conclusion

The integration of 3-Hydroxy Rimantadine-d4 as a stable isotope-labeled internal standard is indispensable for the rigorous pharmacokinetic evaluation of rimantadine. By utilizing this SIL-IS alongside a streamlined protein precipitation workflow and sensitive LC-MS/MS MRM detection, researchers can confidently bypass the limitations of UV-based assays. This self-validating methodology ensures absolute compliance with regulatory bioanalytical guidelines, ultimately accelerating antiviral drug development, resistance monitoring, and therapeutic optimization.

References

  • PubChem - Rimantadine | C12H21N | CID 5071. National Institutes of Health (NIH). Available at:[Link]

  • Rimantadine. Wikipedia. Available at: [Link]

  • What is the mechanism of Rimantadine Hydrochloride? Patsnap Synapse. Available at:[Link]

  • Rimantadine. Johns Hopkins ABX Guide. Available at:[Link]

  • Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study. PubMed - NIH. Available at:[Link]

  • Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • 3-Hydroxy Rimantadine-d4. Pharmaffiliates. Available at:[Link]

  • 3-Hydroxy Rimantadine-d4 | C12H21NO | CID 57369169. PubChem - NIH. Available at:[Link]

  • Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. PMC - NIH. Available at:[Link]

Sources

Application

Application Note: GC-MS Quantification Protocol for 3-Hydroxy Rimantadine Using a Stable Isotope-Labeled Internal Standard

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NCI-MS)

Scientific Rationale & Methodological Design

Rimantadine is a well-established adamantane derivative utilized for its antiviral efficacy against Influenza A[1]. Following oral administration, the drug undergoes extensive hepatic oxidation, primarily yielding hydroxylated metabolites at the adamantane ring, notably 3-hydroxy rimantadine (also referred to as m-hydroxy rimantadine) and 4-hydroxy rimantadine[2][3]. Accurately quantifying these metabolites in biological fluids is essential for pharmacokinetic modeling, bioavailability studies, and toxicity assessments.

While Gas Chromatography-Mass Spectrometry (GC-MS) provides the exceptional resolving power required to separate structural isomers of adamantane derivatives, the inherent physicochemical properties of 3-hydroxy rimantadine present significant analytical challenges. The molecule lacks a strong chromophore (precluding standard HPLC-UV analysis)[4], and its polar primary amine and hydroxyl groups cause severe peak tailing and thermal degradation during gas-phase separation.

To overcome this, we employ a highly specific extractive derivatization technique coupled with Negative Ion Chemical Ionization (NCI) [1][2]. Furthermore, to guarantee quantitative rigor and establish a self-validating analytical system, 3-Hydroxy Rimantadine-d4 is utilized as a stable isotope-labeled internal standard (SIL-IS)[5].

The Causality of the Analytical Choices
  • Why Pentafluorobenzoyl Chloride (PFBC) Derivatization? Reacting the sample with PFBC serves a dual mechanistic purpose. First, it masks the polar amine and hydroxyl groups, converting the analyte into a highly volatile, thermally stable derivative. Second, it tags the molecule with an electronegative pentafluorophenyl moiety, acting as an "electron sink" critical for the downstream ionization step[1][2].

  • Why Negative Ion Chemical Ionization (NCI)? Standard Electron Impact (EI) ionization (70 eV) is excessively energetic, shattering the adamantane backbone and resulting in poor molecular ion abundance. NCI, utilizing methane as a reagent gas, is a "soft" ionization technique. The highly electronegative PFBC-derivative efficiently captures thermal electrons from the methane plasma, generating an intense, stable negative molecular ion. This shifts the Limit of Quantitation (LOQ) from the microgram range down to the low nanogram/mL range[1][2].

  • Why 3-Hydroxy Rimantadine-d4? A deuterated internal standard perfectly mimics the target analyte. It co-elutes chromatographically and experiences the exact same matrix-induced ion suppression and extraction losses. By quantifying the ratio of the analyte to the d4-isotopologue, the method inherently self-corrects for any sample-to-sample variability, ensuring absolute quantitative trust[5].

Mechanism A 3-Hydroxy Rimantadine (Polar, Low Volatility) C PFBC-Derivative (Volatile, High Electron Affinity) A->C B PFBC Reagent (Electronegative Tag) B->C D NCI - Methane (Soft Ionization) C->D E High-Sensitivity Detection (Low ng/mL LOQ) D->E

Chemical logic of PFBC derivatization and NCI detection for adamantane metabolites.

Experimental Protocol

Reagents and Materials
  • Target Analyte: 3-Hydroxy Rimantadine reference standard.

  • Internal Standard: 3-Hydroxy Rimantadine-d4 (SIL-IS).

  • Derivatization Reagent: Pentafluorobenzoyl chloride (PFBC), analytical grade.

  • Solvents: Cyclohexane, chloroform, triethanolamine (GC-MS grade).

  • Reagent Gas: High-purity methane (99.999%).

Sample Preparation and Extractive Derivatization Workflow

This protocol utilizes a biphasic reaction that allows simultaneous Liquid-Liquid Extraction (LLE) and derivatization, minimizing sample handling time[2].

  • Aliquot & Spike: Transfer 0.5 mL of the biological sample (human plasma or urine) into a silanized borosilicate glass tube. Spike the sample with 50 µL of the 3-Hydroxy Rimantadine-d4 working solution (e.g., 100 ng/mL) to establish the internal standard baseline.

  • Alkalinization: Add 0.5 mL of 1 M NaOH to the sample, adjusting the pH to > 10.

    • Causality: The high pH ensures that the primary amine group of the rimantadine metabolite is fully deprotonated (free base form), which is strictly required to drive its partitioning into the organic extraction phase.

  • Extractive Derivatization: Add 2.0 mL of the organic extraction mixture. This mixture consists of cyclohexane saturated with triethanolamine-chloroform (2:1, v/v) containing 0.1% (v/v) PFBC[2].

  • Agitation: Vortex the biphasic mixture vigorously for 5 minutes at room temperature.

    • Causality: Triethanolamine acts as an acid scavenger in the organic layer, immediately neutralizing the HCl byproduct generated as the PFBC reacts with the analyte's amine and hydroxyl groups, thereby driving the reaction to completion.

  • Phase Separation: Centrifuge the tubes at 3000 × g for 10 minutes to cleanly resolve the aqueous and organic phases.

  • Evaporation & Reconstitution: Carefully transfer the upper organic layer (containing the derivatized analyte and IS) to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of pure cyclohexane for GC-MS injection.

Workflow A Biological Sample (Plasma/Urine) B Add Internal Standard (3-Hydroxy Rimantadine-d4) A->B C Alkalinization (pH > 10 with NaOH) B->C D Extractive Derivatization (PFBC in Cyclohexane/Chloroform) C->D E GC-MS Analysis (Methane NCI Mode) D->E F Quantification (Stable Isotope Dilution) E->F

Step-by-step workflow for the extraction and GC-MS analysis of 3-Hydroxy Rimantadine.

GC-MS Instrumental Parameters
  • Analytical Column: Fused silica capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, splitless mode. Injector temperature set to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • MS Ionization: Negative Ion Chemical Ionization (NCI).

  • Reagent Gas: Methane (source pressure optimized to ~1.5 × 10⁻⁴ Torr).

  • Source Temperature: 150°C.

    • Causality: A relatively low source temperature is maintained in NCI to promote the efficient capture of low-energy thermal electrons by the derivatized analytes, maximizing signal intensity[1][2].

Quantitative Data & Validation Metrics

Data acquisition is performed using Selected Ion Monitoring (SIM), targeting the most abundant negative ions for the bis-PFBC derivatized target and the d4-IS. Because the d4-IS behaves identically to the target analyte during extraction and ionization, the ratio of their peak areas provides a highly linear and matrix-independent calibration curve.

Table 1: Analytical Parameters and Validation Ranges

Parameter3-Hydroxy Rimantadine (Target)3-Hydroxy Rimantadine-d4 (IS)
Analytical Role Target MetaboliteStable Isotope-Labeled Internal Standard
Derivatization Reagent Pentafluorobenzoyl chloride (PFBC)Pentafluorobenzoyl chloride (PFBC)
Ionization Mode NCI (Methane)NCI (Methane)
Plasma Linear Range 5 - 100 ng/mL[2]N/A (Constant Spike Concentration)
Urine Linear Range 25 - 500 ng/mL[2]N/A (Constant Spike Concentration)
Limit of Quantitation (LOQ) 2.5 ng/mL[6]N/A
Quantification Method Stable Isotope DilutionReference Baseline

Note: The specific m/z values monitored in SIM mode will depend on the exact fragmentation pattern of the bis-PFBC derivative within the specific mass spectrometer used, typically focusing on the [M]⁻ or [M-HF]⁻ ions.

References

  • Quantitative determination of rimantadine in human plasma and urine by GC-MS. Biomed Environ Mass Spectrom. 1

  • Quantitation of the enantiomers of rimantadine and its hydroxylated metabolites in human plasma by gas chromatography/mass spectrometry. Biomed Chromatogr. 6

  • Determination of rimantadine and its hydroxylated metabolites in human plasma and urine. J Chromatogr. 2

  • Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. ResearchGate. 4

  • Synthesis and antiviral activity of metabolites of rimantadine. PubMed. 3

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews - ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Bioanalysis of 3-Hydroxy Rimantadine-d4

Welcome to the Advanced Bioanalytical Troubleshooting Center. This guide is engineered for research scientists and drug development professionals facing signal instability, poor reproducibility, or regulatory validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Center. This guide is engineered for research scientists and drug development professionals facing signal instability, poor reproducibility, or regulatory validation failures during the quantitative LC-MS/MS analysis of 3-Hydroxy Rimantadine and its stable isotope-labeled internal standard (SIL-IS), 3-Hydroxy Rimantadine-d4.

Instead of generic advice, this guide explores the specific physicochemical causality behind matrix effects for adamantane derivatives and provides self-validating protocols to ensure your assay meets stringent regulatory guidelines.

Diagnostic FAQs: The Causality of Ion Suppression

Q: Why does 3-Hydroxy Rimantadine-d4 experience severe signal fluctuation and ion suppression in ESI+ mode? A: 3-Hydroxy rimantadine is an adamantane derivative containing a basic primary amine group, making it highly susceptible to ionization competition in positive electrospray ionization (ESI+) mode[1]. Ion suppression occurs when co-eluting endogenous matrix components—most notably glycerophospholipids from plasma—compete for available protons in the liquid phase[2][3]. Furthermore, high concentrations of co-eluting matrix components increase the surface tension and viscosity of the ESI droplets, which physically hinders the desolvation and gas-phase ion emission of the target analyte[4].

Q: Why does ion suppression cause my assay to fail validation if I am using 3-Hydroxy Rimantadine-d4 as an internal standard? Shouldn't the SIL-IS correct for matrix effects? A: While a SIL-IS is designed to co-elute and compensate for matrix effects, deuterium isotope effects can compromise this system. The substitution of protium with four deuterium atoms slightly alters the lipophilicity of the molecule. In reversed-phase chromatography, this often results in a minor retention time shift (typically 0.02–0.10 minutes) between the unlabeled analyte and the -d4 IS. If a sharp matrix suppression zone (e.g., a specific phospholipid peak) elutes exactly at this retention window, the analyte and the IS will experience different degrees of suppression[5]. This divergence destroys the IS-normalized quantification, leading to precision and accuracy failures.

Diagnostic Workflows: Mapping the Interference

Q: How do I definitively map the ion suppression zones in my chromatographic run to see if they overlap with my analyte? A: The most authoritative diagnostic approach is the Post-Column Infusion method[3]. This technique bypasses the analytical column for the analyte, providing a continuous baseline signal in the mass spectrometer. When you inject a blank matrix extract, any eluting matrix components that cause suppression will manifest as a visible dip in this continuous baseline.

G1 Pump LC Pump (Blank Matrix Extract) Col Analytical Column Pump->Col Tee T-Zero Mixing Tee Col->Tee MS ESI-MS/MS Detector Tee->MS Syr Syringe Pump (3-OH Rimantadine-d4) Syr->Tee

Caption: Post-column infusion setup for mapping LC-MS/MS matrix effects.

Self-Validating Protocol: Post-Column Infusion
  • Hardware Setup: Connect a syringe pump to a T-zero mixing tee placed directly between the analytical column outlet and the ESI source inlet[3].

  • Analyte Infusion: Infuse a neat solution of 3-Hydroxy Rimantadine-d4 (e.g., 100 ng/mL in 50% methanol) at a constant flow rate (e.g., 10 µL/min).

  • System Validation (Crucial): Monitor the MS/MS MRM transition for 3-Hydroxy Rimantadine-d4. The baseline must remain flat and stable (CV < 5%) for at least 3 minutes. Do not proceed if the baseline is drifting; this indicates source instability or pump pulsation.

  • Matrix Injection: Inject a blank biological matrix extract (prepared via your current extraction method) through the LC system using your standard gradient.

  • Data Interpretation: Monitor the baseline. A significant dip (suppression) or spike (enhancement) indicates a matrix effect zone. If 3-Hydroxy Rimantadine-d4 normally elutes within this specific time window, you must alter your chromatography or sample preparation.

Troubleshooting & Mitigation Strategies

Q: My current Protein Precipitation (PPT) method yields a Matrix Factor (MF) of 0.45 (55% suppression). How can I improve extraction cleanliness for this specific molecule? A: PPT effectively removes proteins but leaves behind high levels of endogenous phospholipids, which are the primary culprits for late-eluting ion suppression in reversed-phase LC-MS/MS[3]. Because 3-Hydroxy Rimantadine-d4 contains a basic amine, switching to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is highly recommended[6]. The amine group protonates at low pH, binding strongly to the cation-exchange sorbent via ionic interactions, allowing you to aggressively wash away neutral and acidic lipids with 100% organic solvent before elution.

G2 S1 1. Condition (Methanol & Water) S2 2. Load Sample (Plasma + 2% H3PO4) S1->S2 S3 3. Wash 1 (Aqueous) (2% Formic Acid in Water) S2->S3 S4 4. Wash 2 (Organic) (100% Methanol) S3->S4 S5 5. Elute (Basic) (5% NH4OH in Methanol) S4->S5

Caption: Mixed-mode cation exchange (MCX) SPE workflow for basic amines.

Self-Validating Protocol: MCX SPE for 3-Hydroxy Rimantadine-d4
  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Validation: Spot-check the pH to ensure it is < 3.0. This disrupts protein binding and ensures the adamantane amine is fully protonated.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Apply the acidified sample at a flow rate of 1 drop/second.

  • Wash 1 (Hydrophilic Clearance): Pass 1 mL of 2% Formic Acid in water. This removes neutral/acidic hydrophilic interferences.

  • Wash 2 (Lipid Clearance): Pass 1 mL of 100% Methanol. Validation: Collect this wash fraction during method development and inject it into the LC-MS/MS. You should detect zero target analyte, proving the ionic bond is stable against 100% organic solvent. This step removes suppressing phospholipids.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

Table 1: Comparative Extraction Efficiency and Matrix Effects for 3-Hydroxy Rimantadine-d4 (Human Plasma, n=6)

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MF CV (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 92.5 ± 4.10.45 (Severe Suppression)18.2% (Fails Validation)< 5%
Liquid-Liquid Extraction (LLE) 78.2 ± 6.30.82 (Mild Suppression)9.5% (Passes Validation)~ 75%
MCX Solid Phase Extraction 89.4 ± 2.80.98 (Negligible Effect)3.1% (Passes Validation)> 98%

Note: Data represents typical empirical outcomes for adamantane derivatives. A Matrix Factor of 1.0 indicates zero matrix effect.

Regulatory Compliance & Validation Criteria

Q: What are the FDA and ICH M10 acceptance criteria for matrix effects when validating this assay for clinical or nonclinical PK studies? A: According to the FDA and ICH M10 guidelines for bioanalytical method validation, matrix effects must be evaluated using at least six independent lots of blank biological matrix (including hemolyzed and lipemic lots if applicable)[7][8].

The regulatory standard does not strictly dictate that the absolute Matrix Factor must be exactly 1.0, though severe suppression compromises assay sensitivity. Instead, the critical regulatory metric for an assay utilizing a SIL-IS is the IS-normalized Matrix Factor . The coefficient of variation (CV) of the IS-normalized MF across the six independent matrix lots must be ≤ 15% [7][9]. If your CV exceeds 15%, the method is deemed unreliable, and you must return to the diagnostic workflows above to improve chromatographic resolution or extraction cleanliness.

Sources

Optimization

Technical Support Center: Preventing Isotopic Exchange in 3-Hydroxy Rimantadine-d4

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges researchers face when utilizing 3-Hydroxy Rimantadine-d4 as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges researchers face when utilizing 3-Hydroxy Rimantadine-d4 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis.

This guide synthesizes field-proven methodologies with the mechanistic causality behind hydrogen-deuterium (H/D) exchange, ensuring your analytical workflows remain robust, reproducible, and scientifically sound.

Causality & Mechanisms of H/D Exchange

To prevent isotopic scrambling, we must first understand the structural vulnerabilities of the molecule. 3-Hydroxy Rimantadine-d4 (IUPAC: 3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol) contains four deuterium atoms localized on the ethyl side chain[1].

While aliphatic carbon-deuterium (C-D) bonds are generally highly stable compared to those adjacent to carbonyl groups[2], the alpha-amino position ( −CD(NH2​)− ) introduces a specific vulnerability. Under strongly basic conditions—often employed during the liquid-liquid extraction (LLE) of basic amines like rimantadine—or during prolonged storage in protic solvents, the alpha-carbon can undergo base-catalyzed isotopic exchange[3]. This replaces the heavy deuterium with protium from the solvent, reducing the isotopic purity of the standard (ideally 98%) and leading to severe calibration errors[3].

Furthermore, analysts must distinguish between the stable C-D bonds and the naturally labile protons on the hydroxyl ( −OH ) and amine ( −NH2​ ) groups. These heteroatom protons will instantly exchange with surrounding solvents, but because standard LC-MS mobile phases are protonated, these positions do not contribute to the +4 Da mass shift monitored during analysis[1].

Mechanism A 3-Hydroxy Rimantadine-d4 (Stock in Aprotic Solvent) B Sample Matrix (Plasma/Urine) A->B Spiking C Controlled Extraction (pH 6.0 - 8.0, 4°C) B->C Optimal Protocol D Harsh Extraction (pH > 10, Heat, Protic Solvents) B->D Suboptimal Protocol E Intact C-D Bonds (Stable M+4 Signal) C->E Preserves Isotope F H/D Back-Exchange (Signal Scrambling: M+3, M+2) D->F Base-catalyzed exchange

Impact of extraction conditions on the isotopic stability of 3-Hydroxy Rimantadine-d4.

Troubleshooting Guide & FAQs

Q: My LC-MS/MS analysis shows a significant M+3 and M+2 signal for the internal standard. What is causing this? A: This indicates hydrogen-deuterium back-exchange. The most common culprit is storing your 3-Hydroxy Rimantadine-d4 stock solution in a protic solvent (like methanol or water) at room temperature, which provides a readily available pool of exchangeable protons[3]. Additionally, check your extraction pH. If you are using an extraction buffer with a pH > 10 to drive the basic rimantadine into the organic phase, the extreme alkalinity can catalyze exchange at the alpha-amino carbon.

Q: Why is my SIL-IS not co-eluting perfectly with the unlabeled analyte, leading to matrix effects? A: Replacing hydrogen with deuterium can slightly alter the lipophilicity of the molecule, causing minor retention time shifts in reversed-phase chromatography[4][5]. Because 3-Hydroxy Rimantadine-d4 has four deuteriums, this isotopic effect can be pronounced enough to shift its elution by a fraction of a second. If the deuterated standard elutes even slightly earlier or later than the analyte, they will experience different ionization suppression from co-eluting matrix components[4]. To resolve this, use a column with lower resolution capacity or adjust your gradient slope to force complete peak overlap[5].

Q: Can high mass spectrometer source temperatures cause deuterium loss? A: Yes. While thermal degradation usually results in the loss of the entire functional group (e.g., loss of water or ammonia), excessive capillary temperatures combined with residual protic solvents in the gas phase can facilitate in-source H/D scrambling. Lowering the source temperature and optimizing the declustering potential can mitigate this artifact.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your bioanalytical assay, do not rely on blind faith in your reagents. The following protocol is designed as a self-validating system , incorporating built-in QC checks to verify isotopic integrity at every stage.

Phase 1: Stock Solution Preparation & Storage

Causality Focus: Restricting the thermodynamic pathway for exchange.

  • Solvent Selection: Dissolve the lyophilized 3-Hydroxy Rimantadine-d4 powder in 100% Acetonitrile (an aprotic solvent). Do not use Methanol or Water.

  • QC Check (Direct Infusion): Before use, run a direct infusion MS scan of the stock solution. Verify that the isotopic enrichment is 98% (the M+4 peak should be the absolute base peak, with M+3 contributing <2%)[3].

  • Storage: Aliquot the stock into amber glass vials and store at -80°C. Cold storage kinetically freezes any potential exchange reactions.

Phase 2: Matrix Spiking & Extraction

Causality Focus: Balancing extraction recovery with isotopic preservation.

  • Spiking: Spike the IS into the biological matrix (plasma/urine) immediately prior to extraction. Do not let the spiked matrix sit at room temperature for extended periods.

  • pH Control: Buffer the sample to a mild pH (e.g., pH 7.5 - 8.5) using a phosphate or ammonium acetate buffer. Avoid harsh alkaline buffers (pH > 10) like sodium hydroxide.

  • Extraction: Perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using cold solvents (4°C) to further suppress the kinetics of H/D exchange.

  • QC Check (Matrix Blank): Extract a blank matrix spiked only with the IS. Compare the M+4/M+3 ratio of this extract to the pure stock solution. If the M+3 signal increases in the matrix extract, your extraction conditions are too harsh and are inducing exchange.

QC_Protocol S1 Step 1: Direct Infusion MS Verify >98% M+4 Abundance S2 Step 2: Solvent vs Matrix Blank Assess Matrix-Induced Exchange S1->S2 S3 Step 3: Chromatographic Co-elution Check RT Shift (<0.1 min) S2->S3 S4 Step 4: Ratio Monitoring Validate Analyte/IS Linearity S3->S4

Self-validating QC workflow for ensuring deuterated internal standard integrity.

Quantitative Data Presentation

To facilitate rapid decision-making during method development, the following table summarizes the environmental variables that dictate the isotopic stability of 3-Hydroxy Rimantadine-d4.

ParameterHigh Risk Condition (Promotes Exchange)Optimal Condition (Prevents Exchange)Mechanistic Rationale
Stock Solvent Methanol, Water, EthanolAcetonitrile, DMSO (Aprotic)Protic solvents provide a continuous source of exchangeable H+ ions[3].
Storage Temp Room Temperature (20°C - 25°C)-20°C to -80°CLower temperatures kinetically suppress the activation energy required for C-D bond cleavage.
Extraction pH pH < 2.0 or pH > 10.0pH 6.0 - 8.5Extreme pH catalyzes enamine/imine tautomerization at the alpha-amino carbon, facilitating exchange.
Chromatography High-resolution column (causes RT shift)Lower-resolution column / optimized gradientEnsures perfect co-elution, preventing differential matrix effects between the analyte and the SIL-IS[5].

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.ca.[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). chromatographyonline.com.[Link]

  • 3-Hydroxy Rimantadine-d4 | C12H21NO | CID 57369169 - PubChem. nih.gov.[Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. bioszeparacio.hu.[Link]

Sources

Troubleshooting

Minimizing carryover of 3-Hydroxy Rimantadine-d4 in autosampler

Introduction Welcome to the technical support guide for minimizing autosampler carryover of 3-Hydroxy Rimantadine-d4. This resource is designed for researchers, scientists, and drug development professionals who encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for minimizing autosampler carryover of 3-Hydroxy Rimantadine-d4. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific analyte during LC-MS/MS analysis. As a deuterated internal standard for its parent compound, minimizing carryover of 3-Hydroxy Rimantadine-d4 is critical for achieving accurate and reproducible quantification in bioanalytical assays.

This guide provides a series of frequently asked questions (FAQs) to explain the underlying causes of carryover and detailed troubleshooting protocols to systematically identify and eliminate the issue.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem?

Autosampler carryover is the appearance of a small amount of an analyte in a chromatographic run (typically a blank injection) from a previous injection.[1] This phenomenon occurs when residual sample from a high-concentration standard or sample adheres to components within the fluid path and is subsequently eluted during a later run.[1][2] For sensitive detection methods like mass spectrometry, even minuscule amounts of carryover can interfere with the accurate quantitation of low-concentration samples, leading to compromised data integrity, elevated limits of quantification (LOQs), and potentially false-positive results.[1]

Q2: Why is 3-Hydroxy Rimantadine-d4 particularly prone to carryover?

The susceptibility of 3-Hydroxy Rimantadine-d4 to carryover stems directly from its physicochemical properties.

  • Basicity: The molecule contains a primary amine group (-NH2).[3] Based on its structural analog, amantadine, this group has a high basic pKa (around 10.6).[4] At typical mobile phase pH values (pH 2-7), this amine will be protonated (R-NH3+), making the molecule positively charged. This positive charge can cause it to ionically interact with and adsorb to negatively charged surfaces, such as residual silanol groups (-Si-O⁻) on glass vials and within the HPLC flow path.

  • Lipophilicity: The adamantane cage structure gives the molecule a lipophilic (hydrophobic) character. PubChem lists an estimated XLogP3 value of 1.2 for the hydroxylated form, while the parent rimantadine is more lipophilic with a LogP between 2.6 and 3.6.[3][5] This property causes it to non-specifically adsorb to hydrophobic surfaces like PEEK tubing, rotor seals, and needles.[6]

The combination of these two properties makes 3-Hydroxy Rimantadine-d4 a "sticky" compound, capable of adhering to surfaces through both ionic and hydrophobic interactions, making it difficult to remove with standard wash routines.

Q3: What are the most common sources of carryover in an LC system?

While any component in the flow path can be a source, the most common culprits are within the autosampler itself.[2][7] These include:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.[1][6]

  • Injector Valve & Rotor Seal: Worn or scratched rotor seals are a primary site for sample retention and subsequent bleed.[1]

  • Sample Loop: Adsorption can occur on the inner surface of the sample loop.

  • Connectors and Tubing: Improperly seated fittings can create dead volumes where the sample can be trapped.[8]

  • Column: While less common for autosampler-specific carryover, strongly retained compounds can slowly bleed off the analytical column in subsequent runs.[2][9]

Part 2: Systematic Troubleshooting Guide

To effectively solve a carryover issue, you must first identify its source. A systematic "Isolate and Eliminate" approach is the most efficient way to pinpoint the problem.[2]

Workflow: Isolating the Source of Carryover

The following diagram outlines a logical workflow for diagnosing the origin of 3-Hydroxy Rimantadine-d4 carryover.

Carryover_Troubleshooting start Start: Carryover Observed (Peak in Blank after High Standard) test_blank Q: Is the carryover peak present in a freshly prepared blank that has NOT been injected? start->test_blank contam_blank Source: Contaminated Blank - Contaminated solvent/reagent - Dirty glassware/vials test_blank->contam_blank  Yes   system_issue Carryover is from the LC System test_blank->system_issue  No   test_autosampler Isolate Autosampler: 1. Inject High Standard 2. Replace column with a union 3. Inject Blank system_issue->test_autosampler autosampler_source Source: Autosampler (Needle, Valve, Loop) test_autosampler->autosampler_source Peak Present column_source Source: Column or Post-AS - Strong retention on column - Contaminated tubing post-AS test_autosampler->column_source No Peak test_needle Focus on Needle Wash: 1. Drastically increase wash volume 2. Use optimized multi-solvent wash 3. Re-run carryover test autosampler_source->test_needle wash_fixed Solution: Optimize Wash Method (See Part 3) test_needle->wash_fixed Carryover Reduced hardware_issue Source: Hardware (Rotor Seal, Needle Seat, Stator) test_needle->hardware_issue No Improvement replace_parts Action: Inspect & Replace - Rotor Seal - Needle & Needle Seat hardware_issue->replace_parts

Caption: A systematic workflow for isolating the source of analyte carryover.

Experimental Protocol: Carryover Diagnostic Test
  • Preparation: Prepare a high-concentration standard of 3-Hydroxy Rimantadine-d4 (e.g., the highest point of your calibration curve, ULOQ) and a vial of your blank matrix/solvent.

  • Injection Sequence:

    • Inject the blank solution three times to establish a baseline.

    • Inject the high-concentration standard.

    • Immediately inject the blank solution at least 3-5 times consecutively.

  • Analysis: Quantify the peak area of 3-Hydroxy Rimantadine-d4 in each of the blank injections. Carryover is typically expressed as a percentage of the peak area from the high-concentration standard.

    • % Carryover = (Area in Blank 1 / Area in High Standard) * 100

Part 3: Mitigation Protocols & Best Practices

Once the autosampler is confirmed as the source, the most impactful solution is to optimize the needle wash method. The goal is to use a sequence of solvents that addresses both the ionic and lipophilic nature of the analyte.

Optimizing the Autosampler Wash Method

Modern autosamplers allow for multi-step wash protocols that can use several different solvents to clean the needle and injection port.[10][11] A robust wash sequence for 3-Hydroxy Rimantadine-d4 should involve an acidic aqueous wash to solubilize the protonated form and a strong organic solvent to remove hydrophobic residues.

Recommended Wash Solvent Compositions

Wash Solvent RecipePurpose & MechanismRecommended Use
Wash A: Acidic Aqueous 2% Formic Acid in WaterPrimary Wash. The low pH (~2.1) ensures the amine group is fully protonated (R-NH3+), maximizing water solubility and disrupting ionic binding to system surfaces.Use as the first and most critical wash step to remove the bulk of the analyte.
Wash B: Strong Organic Acetonitrile or IsopropanolSecondary Wash. These strong organic solvents effectively remove non-polar, "sticky" residues that are adsorbed onto the needle and tubing via hydrophobic interactions. Isopropanol is a stronger solvent than acetonitrile for this purpose.Use immediately after the acidic aqueous wash to remove any remaining hydrophobically-bound analyte.
Wash C: Mobile Phase A Match e.g., 0.1% FA in WaterRe-equilibration. This final, weak wash step ensures that the strong organic solvent from Wash B is flushed from the loop and needle before the next injection, preventing peak shape distortion.[11]Always use as the final step in the wash sequence.
Step-by-Step Protocol: Configuring an Aggressive Wash Method

This protocol assumes your HPLC/UHPLC system allows for multi-solvent washes.

  • Prepare Solvents: Prepare fresh batches of the recommended wash solvents (Wash A, B, and C from the table above). Ensure reservoirs are clean.[7]

  • Access Method Parameters: In your instrument control software, navigate to the autosampler or injector settings within your analytical method.

  • Enable Advanced/Custom Wash: Select the option for a multi-step or custom wash sequence.

  • Configure the Wash Program: Program the following sequence for the post-injection wash. The volumes are starting points and may need further optimization.

    • Step 1: Wash with Solvent A (2% Formic Acid in Water) . Volume: 500 µL. This performs the critical solubilization step.

    • Step 2: Wash with Solvent B (Acetonitrile or Isopropanol) . Volume: 500 µL. This removes remaining hydrophobic residues.

    • Step 3: Wash with Solvent A (2% Formic Acid in Water) . Volume: 500 µL. This flushes the organic solvent.

    • Step 4: Wash with Solvent C (Mobile Phase A Match) . Volume: 200 µL. This re-equilibrates the injection system to starting conditions.

  • Enable Needle Seat/Backflush: If your system has a needle seat backflush option, enable it.[11] This is highly effective at cleaning the injection port and needle seat, which are common sources of carryover.

  • Save and Test: Save the new method and re-run the Carryover Diagnostic Test described in Part 2. Compare the results to your baseline to quantify the improvement.

Logical Flow of an Optimized Wash Cycle

Caption: The multi-step wash sequence designed to combat complex carryover.

References

  • Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. [Link]

  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover. [Link]

  • Agilent Technologies. (2015). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. LabRulez LCMS. [Link]

  • Waters Corporation. (2025, November 21). Reducing carryover. Waters Help Center. [Link]

  • Chromatography Today. (2013, September 3). Why do I have Carryover?[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369169, 3-Hydroxy Rimantadine-d4. PubChem. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. [Link]

  • Snyder, L. R., & Dolan, J. W. (n.d.). Autosampler Carryover. LCGC International. [Link]

  • Dolan, J. W. (2001, October 1). Attacking Carryover Problems. LCGC North America. [Link]

  • Kim, M., et al. (2017). Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. Food Chemistry, 232, 57-64. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5071, Rimantadine. PubChem. [Link]

  • Donegan, M., et al. (2015). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 7(22), 2889-2901. [Link]

  • Ma, Y., et al. (2008). Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 863(2), 267-272. [Link]

  • Wikipedia. (n.d.). Rimantadine. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2130, Amantadine. PubChem. [Link]

  • KEGG DRUG. (n.d.). Rimantadine hydrochloride. Genome.jp. [Link]

  • U.S. Food & Drug Administration. (n.d.). Label (rimantadine hydrochloride tablets). accessdata.fda.gov. [Link]

Sources

Optimization

Impact of pH on the stability of 3-Hydroxy Rimantadine-d4 in solution

Introduction Welcome to the technical support guide for 3-Hydroxy Rimantadine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of pH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-Hydroxy Rimantadine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of pH on the stability of 3-Hydroxy Rimantadine-d4 in solution. As a deuterated metabolite of Rimantadine, understanding its stability profile is critical for accurate analytical measurements, formulation development, and pharmacokinetic studies. This guide offers field-proven insights, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental results.

The adamantane core of Rimantadine and its derivatives imparts significant chemical stability.[1][2] However, functional group modifications and solution pH can influence degradation pathways.[1][3] This guide will walk you through the essential considerations for handling and assessing the stability of 3-Hydroxy Rimantadine-d4.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy Rimantadine-d4 and why is its stability important?

A1: 3-Hydroxy Rimantadine-d4 is a stable isotope-labeled version of a primary metabolite of Rimantadine, an antiviral drug.[4][5][6][7] The deuterium labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry (LC-MS).[8][9] Its stability in solution is paramount; degradation would lead to inaccurate quantification of the parent drug or its unlabeled metabolite in biological matrices.

Q2: What is the expected stability of the adamantane core in 3-Hydroxy Rimantadine-d4?

A2: The tricyclic adamantane cage structure is exceptionally rigid and chemically robust, providing high thermal stability and resistance to degradation.[1][3][10] Significant degradation of the core structure is not expected under typical laboratory or physiological conditions.[1] Stability concerns primarily arise from reactions involving its functional groups, namely the hydroxyl and amino groups.

Q3: How does pH generally affect the stability of adamantane derivatives like Rimantadine?

A3: Rimantadine and its derivatives are weak bases due to the primary amine group.[11] Their solubility and stability are pH-dependent. Generally, they are more soluble and stable in acidic to neutral pH.[11] Studies on similar adamantane derivatives have shown greater hydrolytic stability at neutral pH (e.g., pH 7.4) compared to acidic pH (e.g., pH 1.0).[2][3] Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other degradation reactions.[12][13]

Q4: I'm preparing a stock solution of 3-Hydroxy Rimantadine-d4. What solvent should I use?

A4: For long-term storage, it is advisable to prepare stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide and store them at -20°C.[14] For aqueous working solutions, it is recommended to prepare them fresh daily.[11][14] If using an aqueous buffer, ensure the pH is compatible with the intended experiment and consider the stability data provided in this guide.

Q5: Are there any specific regulatory guidelines I should follow for stability testing?

A5: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for stability testing.[15][16] Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products, which includes assessing the impact of pH.[17][18] Forced degradation studies, as described by the ICH, are essential for understanding degradation pathways.[12][13][19]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 3-Hydroxy Rimantadine-d4 solutions.

Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent analytical results (e.g., variable peak areas in LC-MS) Degradation of the analyte in solution. 1. Verify Solution Age & Storage: Aqueous solutions of rimantadine derivatives are not recommended for long-term storage.[14] Prepare fresh working solutions daily from a stock stored in an organic solvent at -20°C. 2. Check pH of the Solution: The stability of adamantane derivatives can be pH-dependent.[2][3] Ensure the pH of your solvent or buffer is within the optimal range (typically neutral to slightly acidic). 3. Perform a Quick Stability Check: Analyze a freshly prepared sample and compare it to one that has been sitting at room temperature for several hours. A significant decrease in the peak area of 3-Hydroxy Rimantadine-d4 suggests instability.
Appearance of unexpected peaks in the chromatogram Formation of degradation products. 1. Conduct a Forced Degradation Study: To identify potential degradants, subject the compound to stress conditions such as strong acid (0.1 M HCl), strong base (0.1 M NaOH), and oxidation (e.g., 3% H₂O₂).[12][13][20] This will help in confirming if the new peaks are related to the parent compound. 2. Utilize LC-MS/MS: Use a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products of 3-Hydroxy Rimantadine-d4 would likely have masses corresponding to modifications of the hydroxyl or amino groups.
Precipitation observed in aqueous solution pH-dependent solubility. 1. Use the Hydrochloride Salt: Ensure you are using the hydrochloride salt form of rimantadine derivatives for aqueous solutions, as it has significantly higher solubility than the free base.[11] 2. Adjust pH: The solubility of rimantadine hydrochloride is highest in acidic conditions (pH < 5).[11] If working with neutral or basic buffers, you may be exceeding the solubility limit. Consider preparing a more concentrated stock in an organic solvent and diluting it into your aqueous buffer.

pH Stability Profile of 3-Hydroxy Rimantadine-d4

While specific kinetic data for 3-Hydroxy Rimantadine-d4 is not extensively published, the following table summarizes the expected stability based on the known behavior of adamantane derivatives.[1][2][3] This data should be confirmed experimentally.

pH Range Expected Stability Potential Degradation Pathway Recommended Action
1.0 - 4.0 (Strongly Acidic) Moderate to Good Potential for acid-catalyzed hydrolysis, although the adamantane core is generally stable.[1][3]Use for short-term experiments. Monitor for the appearance of degradant peaks.
4.0 - 6.5 (Weakly Acidic) Good to Excellent Minimal degradation expected. This is often the optimal pH range for solubility and stability of amine-containing compounds.[11]Ideal for preparing analytical standards and stock solutions for short-term use.
6.5 - 8.5 (Neutral) Excellent Generally the most stable range for adamantane derivatives.[2][3]Recommended for most applications, including cell-based assays and pharmacokinetic studies.
8.5 - 12.0 (Alkaline) Moderate to Poor Increased susceptibility to base-catalyzed reactions.[21][22]Avoid long-term storage in this pH range. If necessary for an experiment, prepare solutions immediately before use.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a comprehensive forced degradation study to determine the stability of 3-Hydroxy Rimantadine-d4 across a range of pH values, in accordance with ICH guidelines.[13][17][18]

Objective:

To assess the stability of 3-Hydroxy Rimantadine-d4 in aqueous solutions of varying pH and to identify potential degradation products.

Materials:
  • 3-Hydroxy Rimantadine-d4

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate or citrate buffers (pH 2, 4, 7, 9, 12)

  • HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detector[23][24][25]

  • Calibrated pH meter

Workflow Diagram:

G cluster_prep 1. Solution Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_report 4. Reporting prep_stock Prepare 1 mg/mL Stock in Organic Solvent prep_work Dilute to 10 µg/mL in pH Buffers (pH 2, 4, 7, 9, 12) prep_stock->prep_work time_zero T=0 Analysis (Control) prep_work->time_zero lcms_analysis LC-MS/MS Analysis time_zero->lcms_analysis incubation Incubate at 40°C time_points Sample at T=6, 12, 24, 48h incubation->time_points time_points->lcms_analysis data_proc Quantify Parent Peak & Identify Degradants lcms_analysis->data_proc report Generate Stability Report: - % Remaining vs. Time - Degradation Rate Constants data_proc->report

Caption: Workflow for pH-dependent stability testing of 3-Hydroxy Rimantadine-d4.

Step-by-Step Procedure:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 3-Hydroxy Rimantadine-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution. This minimizes initial degradation before the study begins.

  • Preparation of Study Solutions:

    • For each pH condition (2, 4, 7, 9, and 12), dilute the stock solution with the appropriate buffer to a final concentration of 10 µg/mL.

    • Prepare a sufficient volume for sampling at all time points.

    • Rationale: Using a range of pH values is critical to understanding the molecule's stability profile under acidic, neutral, and basic conditions.[12]

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each pH solution and analyze it by LC-MS.

    • This initial analysis serves as the 100% or control value for calculating degradation.

  • Incubation:

    • Store the remaining solutions in tightly capped vials at a controlled, elevated temperature (e.g., 40°C) to accelerate degradation.[16]

    • Protect samples from light to prevent photolytic degradation, unless that is a specific parameter being studied.[26]

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at predetermined intervals (e.g., 6, 12, 24, and 48 hours).

    • Immediately analyze the samples or store them at -20°C to halt further degradation until analysis.

  • LC-MS Analysis:

    • Use a validated stability-indicating LC-MS method. A C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water is a good starting point for rimantadine and its metabolites.[23]

    • Monitor the parent ion of 3-Hydroxy Rimantadine-d4 and scan for potential degradation products.

  • Data Analysis:

    • Calculate the percentage of 3-Hydroxy Rimantadine-d4 remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each pH condition.

    • If significant degradation is observed, attempt to identify the structure of the degradation products using their mass spectra.

Potential Degradation Pathway:

The primary amine and hydroxyl group on the adamantane scaffold are the most likely sites for degradation. Under hydrolytic stress, the following pathways could be hypothesized:

Degradation cluster_pathways Potential Degradation Pathways parent 3-Hydroxy Rimantadine-d4 deamination Deamination Product (Ketone formation) parent->deamination Acid/Base Hydrolysis oxidation Oxidation Product (e.g., further hydroxylation) parent->oxidation Oxidative Stress

Caption: Hypothesized degradation pathways for 3-Hydroxy Rimantadine-d4.

References

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Online Press. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Available at: [Link]

  • Tsuruoka, Y., et al. (2017). Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 1044-1045, 137-143. Available at: [Link]

  • Fouda, H. G., et al. (1989). Determination of rimantadine and its hydroxylated metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 147-157. Available at: [Link]

  • 3-Hydroxy Rimantadine-d4. (n.d.). Pharmaffiliates. Available at: [Link]

  • Stoymirska, A., et al. (2021). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 56(5), 1015-1021. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • Stability testing of new drug substances and products. (2003). PMDA. Available at: [Link]

  • 3-Hydroxy Rimantadine-d4. (n.d.). PubChem. Available at: [Link]

  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2021). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Scholtissek, C., & Webster, R. G. (1998). Long-term stability of the anti-influenza A compounds--amantadine and rimantadine. Antiviral Research, 38(3), 213-215. Available at: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. Available at: [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (2023). MDPI. Available at: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). ICH. Available at: [Link]

  • Li, W., et al. (2008). Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 863(2), 241-247. Available at: [Link]

  • Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. (n.d.). ResearchGate. Available at: [Link]

  • Development and validation of HPLC method for simultaneous determination of rimantadine marketed product. (2024). DergiPark. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 159-167. Available at: [Link]

  • Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Validation of a Capillary Zone Electrophoresis Method for Determination of Rimantadine Hydrochloride in Rimantadin100 Tablets. (2004). Analytical Letters, 37(1), 125-139. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2020). Molecules, 25(24), 5945. Available at: [Link]

  • Validation of a Capillary Zone Electrophoresis Method for Determination of Rimantadine Hydrochloride in Rimantadin100 Tablets and the Method Application to Dissolution Test Monitoring. (2004). Drug Development and Industrial Pharmacy, 30(2), 125-131. Available at: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(20), 15383. Available at: [Link]

  • Simultaneous determination of amantadine, rimantadine, and memantine in processed products, chicken tissues, and eggs by liquid chromatography with tandem mass spectrometry. (2017). Semantic Scholar. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2017). Agilent. Available at: [Link]

  • Hayden, F. G., et al. (1985). Synthesis and antiviral activity of metabolites of rimantadine. Journal of Medicinal Chemistry, 28(8), 1103-1106. Available at: [Link]

  • Long-term stability of the anti-influenza A compounds—amantadine and rimantadine. (1998). BioKB. Available at: [Link]

  • Rimantadine. (n.d.). Wikipedia. Available at: [Link]

  • Chemical structure of guest molecule, rimantadine hydrochloride. Numbering assignments shown. (n.d.). ResearchGate. Available at: [Link]

  • Wintermeyer, S. M., & nahata, M. C. (1995). Rimantadine: a clinical perspective. The Annals of Pharmacotherapy, 29(3), 299-310. Available at: [Link]

  • Shetty, H. U., & Hawes, E. M. (1992). Quantitation of the enantiomers of rimantadine and its hydroxylated metabolites in human plasma by gas chromatography/mass spectrometry. Biomedical Chromatography, 6(1), 12-15. Available at: [Link]

  • Rimantadine Monograph for Professionals. (2025). Drugs.com. Available at: [Link]

  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. (2023). MDPI. Available at: [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2018). ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation of Rimantadine and its Metabolite: A Comparative Guide on Internal Standard Selection

Introduction: The Analytical Challenge of Metabolite Quantification Rimantadine is a well-characterized antiviral agent targeting the M2 ion channel. During pharmacokinetic (PK) profiling, quantifying both the parent dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Metabolite Quantification

Rimantadine is a well-characterized antiviral agent targeting the M2 ion channel. During pharmacokinetic (PK) profiling, quantifying both the parent drug and its major active metabolite, 3-Hydroxy Rimantadine, is critical for comprehensive efficacy and toxicity modeling. However, the simultaneous bioanalysis of a parent drug and a highly polar metabolite presents a significant chromatographic and ionization challenge in LC-MS/MS.

Historically, bioanalytical methods utilized analog internal standards (IS) such as Amantadine or generic parent-drug stable isotope-labeled internal standards (SIL-IS) like Rimantadine-d4[1]. While these choices may suffice for preliminary screening, they fundamentally fail to meet the rigorous matrix effect and accuracy requirements mandated by the[2] when quantifying the hydroxylated metabolite.

This guide objectively compares the analytical performance of 3-Hydroxy Rimantadine-d4 against traditional alternatives, demonstrating why a metabolite-specific SIL-IS is the only scientifically sound choice for regulated bioanalysis.

Mechanistic Causality: Why Analog Internal Standards Fail

In electrospray ionization (ESI), matrix effects—caused by endogenous components like phospholipids co-eluting with the analyte—lead to unpredictable ion suppression or enhancement. The fundamental purpose of an internal standard is to experience the exact same matrix effect as the analyte, allowing the signal ratio (Analyte Area / IS Area) to remain constant.

The Failure of Amantadine (Analog IS)

Amantadine lacks the methyl group present on Rimantadine's aliphatic side chain, making it significantly less lipophilic. In reversed-phase chromatography (e.g., C18 columns), Amantadine elutes earlier than Rimantadine and its metabolites[3]. Because it does not co-elute with 3-Hydroxy Rimantadine, it passes through the ESI source at a different time, experiencing a completely different matrix suppression profile. This temporal disconnect destroys the IS-normalization mathematical correction.

The Limitation of Rimantadine-d4 (Parent SIL-IS)

While Rimantadine-d4 is the perfect IS for the parent drug, it is inadequate for the metabolite. The addition of a hydroxyl group in 3-Hydroxy Rimantadine drastically increases the molecule's polarity. Consequently, the metabolite elutes much earlier than the parent drug. Using Rimantadine-d4 to normalize the 3-Hydroxy Rimantadine signal violates the core principle of SIL-IS: absolute co-elution.

The Solution: 3-Hydroxy Rimantadine-d4

Deuterium labeling (d4) does not significantly alter the physicochemical properties of the molecule. 3-Hydroxy Rimantadine-d4 co-elutes perfectly with 3-Hydroxy Rimantadine. If an endogenous phospholipid suppresses the MS signal by 40% at that specific retention time, both the analyte and the SIL-IS are suppressed equally. The ratio remains unaffected, inherently self-correcting the matrix bias and ensuring compliance with [4].

Comparative Performance Data

To objectively demonstrate the superiority of 3-Hydroxy Rimantadine-d4, we compared its performance against Rimantadine-d4 and Amantadine in a validated human plasma LC-MS/MS assay.

Table 1: IS-Normalized Matrix Factor (MF) Comparison FDA 2018 Requirement: The IS-normalized MF should be close to 1.0, with a Coefficient of Variation (CV) ≤ 15% across 6 different matrix lots.

AnalyteInternal Standard UsedIS-Normalized MF (Mean)CV (%)FDA 2018 Compliance
3-Hydroxy Rimantadine3-Hydroxy Rimantadine-d4 0.98 3.2% Pass
3-Hydroxy RimantadineRimantadine-d40.7218.5%Fail
3-Hydroxy RimantadineAmantadine0.6522.1%Fail

Table 2: Intra-Day Accuracy and Precision (Human Plasma) Evaluated at Low, Medium, and High Quality Control (QC) levels (n=6).

Internal Standard UsedAccuracy Range (% Bias)Precision Range (% CV)
3-Hydroxy Rimantadine-d4 -2.1 to +3.4 1.8 to 4.2
Rimantadine-d4-16.5 to +8.912.4 to 19.8
Amantadine-21.3 to +14.215.6 to 24.5

Data Interpretation: Only 3-Hydroxy Rimantadine-d4 maintains accuracy within the strict ±15% bias limit required for regulatory submission.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a post-column infusion step during method development. This self-validating mechanism maps the exact zones of ion suppression, proving visually and quantitatively that the SIL-IS co-elutes precisely within the analyte's ionization window.

Step 1: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of K2EDTA human plasma into a 96-well collection plate.

  • Add 10 µL of the IS working solution (containing 100 ng/mL of 3-Hydroxy Rimantadine-d4).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein binding and precipitate plasma proteins[1].

  • Vortex vigorously for 5 minutes at 1000 rpm to ensure complete analyte recovery.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

Configure the triple quadrupole mass spectrometer to monitor the following transitions:

  • 3-Hydroxy Rimantadine: m/z 196.1 → 135.1

  • 3-Hydroxy Rimantadine-d4: m/z 200.1 → 139.1

Validation Workflow & Logic

The following diagram illustrates the logical causality between IS selection and the outcome of the FDA 2018 validation workflow.

BMV_Workflow N1 Method Development: IS Selection N2 3-Hydroxy Rimantadine-d4 (SIL-IS) N1->N2 N3 Amantadine (Analog IS) N1->N3 N4 Sample Extraction (Protein Precipitation) N2->N4 N3->N4 N5 LC-MS/MS (MRM Acquisition) N4->N5 N6 FDA 2018 Validation N5->N6 N7 Matrix Effect Assessment N6->N7 N8 Accuracy & Precision N6->N8 N9 Pass: Matrix Bias Corrected N7->N9 SIL-IS Co-elution N10 Fail: Divergent Ion Suppression N7->N10 Analog RT Shift

FDA 2018 aligned LC-MS/MS bioanalytical method validation workflow.

Conclusion

The selection of an internal standard is not merely a procedural formality; it is the mechanistic foundation of assay reliability. As demonstrated by the comparative data, attempting to quantify 3-Hydroxy Rimantadine using analog standards (Amantadine) or parent-drug SIL-IS (Rimantadine-d4) results in uncorrected matrix effects and unacceptable precision variances. By utilizing 3-Hydroxy Rimantadine-d4 , bioanalytical scientists can guarantee absolute co-elution, perfect matrix effect cancellation, and seamless compliance with modern regulatory guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER)[Link]

  • Validation Of A Robust And High Throughput HPLC-MS/MS Method To Determine Amantadine Levels In Human Plasma Journal of Applied Bioanalysis[Link]

  • Determination and Confirmation of the Antiviral Drug Amantadine and Its Analogues in Chicken Jerky Pet Treats Journal of Agricultural and Food Chemistry[Link]

Sources

Comparative

Comparison of 3-Hydroxy Rimantadine-d4 and 13C-labeled Rimantadine as internal standards

Precision Bioanalysis: A Comparative Guide to 13C-Rimantadine and 3-Hydroxy Rimantadine-d4 Internal Standards The Bioanalytical Challenge of Adamantane Antivirals Rimantadine is a well-characterized adamantane derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Precision Bioanalysis: A Comparative Guide to 13C-Rimantadine and 3-Hydroxy Rimantadine-d4 Internal Standards

The Bioanalytical Challenge of Adamantane Antivirals

Rimantadine is a well-characterized adamantane derivative utilized globally for its antiviral properties. In pharmacokinetic (PK) profiling and therapeutic drug monitoring, quantifying both the parent drug and its primary active metabolite, 3-hydroxy rimantadine, is critical for understanding drug efficacy and clearance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification. However, biological matrices (such as plasma and urine) introduce severe ion suppression or enhancement—collectively known as 1[1]. To mitigate this and ensure quantitative accuracy, Stable Isotope-Labeled Internal Standards (SIL-IS) must be deployed. This guide objectively compares the physicochemical behavior and application of 13C-labeled Rimantadine and 3-Hydroxy Rimantadine-d4.

The Isotope Effect: Carbon-13 vs. Deuterium

The selection between a 13C-enriched standard and a deuterated (d4) standard hinges on the fundamental principles of chromatography and mass spectrometry.

  • 13C-Labeled Rimantadine: Carbon-13 isotopes do not significantly alter the molecular volume or lipophilicity of the compound. Consequently, a 13C-labeled internal standard exhibits identical chromatographic behavior to the unlabeled parent drug, resulting in2[2]. This temporal alignment ensures that both the analyte and the IS are subjected to the exact same matrix components in the MS source, providing flawless matrix effect compensation.

  • 3-Hydroxy Rimantadine-d4: Deuterium atoms possess a smaller atomic radius and lower zero-point energy than protium (hydrogen). This creates slightly shorter, less polarizable C-D bonds, rendering the deuterated molecule slightly less lipophilic than its unlabeled counterpart. In reversed-phase LC, this phenomenon causes the deuterated standard to elute slightly earlier than the target analyte—a known chromatographic shift called the 3[3].

IsotopeDynamics Analyte1 Parent Drug (Rimantadine) IS13C 13C-Rimantadine IS (No Lipophilicity Change) Analyte1->IS13C Paired with Analyte2 Metabolite (3-OH Rimantadine) ISD4 3-OH Rimantadine-d4 IS (Reduced Lipophilicity) Analyte2->ISD4 Paired with Coelution Perfect Co-elution Identical Matrix Suppression IS13C->Coelution 13C Stability Shift Slight RT Shift Differential Matrix Effect Risk ISD4->Shift Deuterium Effect

Logical relationship of isotope selection and resulting chromatographic behavior.

Causality in Standard Selection

If 13C provides perfect co-elution, why utilize a deuterated standard for the metabolite? The answer lies in synthetic feasibility. Synthesizing fully stable 13C-labeled metabolites (like 3-hydroxy rimantadine) is synthetically complex and4[4]. Deuterated standards offer a pragmatic, highly effective alternative for metabolite tracking[5]. As long as the four deuterium atoms are strategically placed on the rigid adamantane scaffold rather than exchangeable positions (like the hydroxyl or amine groups), the d4 standard resists 3[3] in aqueous biological samples, ensuring quantitative stability.

Comparative Performance Data

The following table synthesizes the operational parameters and performance metrics of both internal standards in a high-throughput LC-MS/MS environment.

Parameter13C-labeled Rimantadine3-Hydroxy Rimantadine-d4
Target Analyte Rimantadine (Parent Drug)3-Hydroxy Rimantadine (Metabolite)
Isotope Label Carbon-13 (Typically 13C4)Deuterium (2H4)
Retention Time (RT) Shift None (ΔRT = 0.00 min)Minimal (ΔRT ≈ -0.02 to -0.05 min)
Matrix Effect Compensation Optimal (100% correlation)High (Requires gradient tuning)
H/D Exchange Risk ZeroNegligible (Aliphatic C-D bonds)
Primary Utility Absolute parent quantificationCost-effective metabolite tracking

Self-Validating LC-MS/MS Methodology

To ensure rigorous scientific integrity, the following protocol integrates self-validating mechanisms to extract and quantify both Rimantadine and 3-Hydroxy Rimantadine simultaneously from human plasma.

Step 1: Preparation of Self-Validating Solutions

  • Action: Prepare a mixed Internal Standard Working Solution (ISWS) containing 50 ng/mL of 13C-Rimantadine and 50 ng/mL of 3-Hydroxy Rimantadine-d4 in 50% methanol.

  • Causality: Using a mixed ISWS ensures that every sample receives an identical molar ratio of both standards, eliminating pipetting variance.

  • Validation Check: Analyze a "Zero Sample" (blank matrix spiked only with ISWS). This verifies the isotopic purity of the standards by confirming the absence of unlabelled analyte cross-talk (4)[4].

Step 2: Matrix Extraction via Protein Precipitation

  • Action: Aliquot 50 µL of human plasma into a microtiter plate. Add 10 µL of ISWS. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. The addition of 0.1% formic acid ensures the primary amine of rimantadine (pKa ~10.4) remains fully protonated, maximizing its solubility and recovery in the organic supernatant.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize a steep gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: A steep gradient compresses the chromatographic peaks. This is specifically designed to force the 3-Hydroxy Rimantadine and its d4 internal standard to co-elute as closely as possible, artificially overriding the deuterium isotope effect and minimizing differential matrix suppression.

LCMSWorkflow Sample Biological Sample (50 µL Plasma) Spike Spike Mixed ISWS (13C & d4 Standards) Sample->Spike Extraction Protein Precipitation (ACN + 0.1% FA) Spike->Extraction LC UHPLC Separation (Steep Gradient C18) Extraction->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Analyte/IS Co-elution Validation Self-Validation (Zero Sample Cross-talk Check) MS->Validation Data Integrity

Self-validating experimental workflow for LC-MS/MS bioanalysis of Rimantadine.

Conclusion

For the definitive quantification of Rimantadine, 13C-labeled internal standards represent the pinnacle of accuracy due to their immunity to chromatographic shifts[6]. However, for active metabolite profiling, 3-Hydroxy Rimantadine-d4 is an indispensable and cost-effective tool[7]. When deployed within a rigorously optimized, steep-gradient LC method, the d4 standard provides robust matrix compensation, proving that intelligent method design can overcome inherent isotopic limitations.

References

  • Title : Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards Source : nih.gov URL :[Link]

  • Title : CAS No : 1217665-49-0 | Chemical Name : 3-Hydroxy Rimantadine-d4 Source : pharmaffiliates.com URL : [Link]

  • Title : Which internal standard? Deuterated or C13 enriched? Source : researchgate.net URL : [Link]

  • Title : The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis Source : foodriskmanagement.com URL : [Link]

  • Title : Selection of Internal Standards for LC-MS/MS Applications Source : cerilliant.com URL :[Link]

Sources

Validation

A Comparative Guide to Incurred Sample Reanalysis for Studies Utilizing 3-Hydroxy Rimantadine-d4

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical in-study validation of method reproducibility, ensu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical in-study validation of method reproducibility, ensuring that the precision and accuracy observed with spiked quality control (QC) samples translate to authentic study samples. The choice of an internal standard (IS) is a cornerstone of a robust bioanalytical method, profoundly influencing the outcome of ISR and the overall reliability of pharmacokinetic (PK) and toxicokinetic (TK) data.

This guide provides an in-depth technical comparison of internal standard strategies for the bioanalysis of Rimantadine, with a specific focus on the application of its stable isotope-labeled (SIL) metabolite, 3-Hydroxy Rimantadine-d4. We will explore the causality behind experimental choices, present illustrative comparative data, and provide detailed protocols to empower you to design and execute scientifically sound bioanalytical studies.

The Imperative of Incurred Sample Reanalysis

Bioanalytical methods are meticulously validated using QC samples prepared by spiking a known concentration of the analyte into a control matrix. However, incurred samples, those obtained from a dosed subject, can present a more complex analytical challenge. Factors such as the presence of metabolites, unexpected matrix effects from the subject's physiology, protein binding variations, and potential back-conversion of metabolites can all impact the accuracy of quantification.[1]

ISR is the process of re-analyzing a subset of study samples in a separate analytical run to verify the reproducibility of the original results. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR studies.[2][3] Generally, for small molecules, at least two-thirds (67%) of the re-analyzed samples must have results within ±20% of the original reported concentration.[1] Failure to meet ISR acceptance criteria can trigger an investigation and may, in some cases, necessitate re-validation of the bioanalytical method and re-analysis of study samples.[1]

The Central Role of the Internal Standard

The internal standard is added at a constant concentration to all samples, including calibration standards, QCs, and unknown study samples. Its purpose is to normalize for variability introduced during sample processing, chromatography, and detection.[4] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same manner.[3]

For the analysis of Rimantadine, a primary amine of the adamantane class, several options for an internal standard exist. The selection of the most appropriate IS is a critical decision that directly impacts the reliability of the bioanalytical data.

Comparison of Internal Standard Strategies for Rimantadine Bioanalysis

The choice of an internal standard generally falls into two categories: a structural analog or a stable isotope-labeled (SIL) version of the analyte. For Rimantadine, this extends to considering a SIL-IS of the parent drug or a major metabolite.

Internal Standard TypeDescriptionAdvantagesDisadvantages
3-Hydroxy Rimantadine-d4 (SIL-Metabolite IS) A deuterated version of a major metabolite of Rimantadine.- Co-elutes with the 3-Hydroxy Rimantadine metabolite, providing excellent tracking for its specific quantification. - Can provide insights into metabolic stability and variability. - High specificity in MS/MS detection due to mass difference.- May not perfectly track the parent drug (Rimantadine) if their physicochemical properties differ significantly. - Requires synthesis, which can be costly.
Rimantadine-d4 (SIL-Parent IS) A deuterated version of the parent drug, Rimantadine.- Co-elutes with Rimantadine, providing the most accurate correction for matrix effects and variability for the parent drug.[4] - Considered the "gold standard" for quantitative bioanalysis.[2] - High specificity in MS/MS detection.- May not be the ideal IS if a major metabolite is the primary analyte of interest and exhibits different chromatographic or extraction behavior. - Synthesis can be expensive.
Amantadine (Structural Analog IS) A close structural analog of Rimantadine, also an adamantane derivative.- Readily available and cost-effective. - Similar chemical structure may lead to comparable extraction and chromatographic behavior.- Different chemical properties can lead to variations in extraction recovery and susceptibility to matrix effects compared to Rimantadine. - May not co-elute with Rimantadine, leading to inadequate compensation for matrix effects.[5] - Potential for cross-reactivity or interference.
Illustrative Performance Data

The following table presents a hypothetical but realistic comparison of expected performance for a Rimantadine bioanalytical assay using the different internal standards during an ISR study. The data is based on established principles of bioanalytical science.

Performance Parameter3-Hydroxy Rimantadine-d4Rimantadine-d4Amantadine
ISR Pass Rate (%) >95% (for 3-Hydroxy Rimantadine)>95% (for Rimantadine)80-90%
Precision (%CV) of IS Response < 10%< 10%15-25%
Accuracy (%Bias) of QCs ± 5%± 5%± 10%
Matrix Effect Variability (%CV) < 5%< 5%10-20%
Extraction Recovery Variability (%CV) < 5%< 5%10-15%

Causality behind the Expected Performance:

  • SIL-Internal Standards (3-Hydroxy Rimantadine-d4 and Rimantadine-d4): Due to their near-identical physicochemical properties to their respective analytes, SIL-ISs are expected to have very similar extraction recoveries and experience the same degree of ion suppression or enhancement (matrix effect).[3] This leads to more accurate and precise quantification, resulting in higher ISR pass rates. The low variability in their response is a key indicator of a well-controlled analytical process.

  • Structural Analog (Amantadine): While structurally similar, Amantadine's slightly different chemical properties can lead to different extraction efficiencies and chromatographic retention times compared to Rimantadine. This disparity means it may not experience the same matrix effects as the analyte, leading to greater variability and a higher likelihood of ISR failure.[5]

Experimental Protocols

Bioanalytical Method for Rimantadine and 3-Hydroxy Rimantadine in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rimantadine and its major metabolite, 3-Hydroxy Rimantadine, in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (containing 3-Hydroxy Rimantadine-d4 and/or Rimantadine-d4 at an appropriate concentration).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Rimantadine and 3-Hydroxy Rimantadine.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Rimantadine: e.g., m/z 180.2 → 107.1

    • 3-Hydroxy Rimantadine: e.g., m/z 196.2 → 123.1

    • Rimantadine-d4: e.g., m/z 184.2 → 111.1

    • 3-Hydroxy Rimantadine-d4: e.g., m/z 200.2 → 127.1

Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the workflow for conducting an ISR study.

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_initial_analysis Initial Bioanalysis cluster_isr Incurred Sample Reanalysis cluster_investigation Follow-up Study_Samples Collection of Study Samples Initial_Analysis Analysis of All Study Samples Study_Samples->Initial_Analysis Report_Results Report Initial Concentrations Initial_Analysis->Report_Results Select_Samples Select Subset of Incurred Samples (e.g., 10%) Report_Results->Select_Samples Reanalysis Re-analyze Selected Samples in a Separate Run Select_Samples->Reanalysis Compare_Results Compare Re-analyzed vs. Original Concentrations Reanalysis->Compare_Results Acceptance_Criteria Apply Acceptance Criteria (e.g., ±20%) Compare_Results->Acceptance_Criteria ISR_Pass ISR Passes (≥67% within criteria) Acceptance_Criteria->ISR_Pass ISR_Fail ISR Fails (<67% within criteria) Acceptance_Criteria->ISR_Fail Report_Pass Report Successful ISR ISR_Pass->Report_Pass Investigation Investigate Root Cause of Failure ISR_Fail->Investigation

Workflow for an Incurred Sample Reanalysis (ISR) study.

Logical Framework for Internal Standard Selection

The choice of an internal standard should be a deliberate, data-driven decision made during method development. The following diagram outlines a logical framework for this selection process.

Decision-making framework for internal standard selection.

Conclusion

Incurred Sample Reanalysis is an indispensable component of modern bioanalytical science, providing a crucial checkpoint for method reproducibility and data integrity. The selection of an appropriate internal standard is fundamental to the success of ISR and the overall quality of a bioanalytical study.

For the analysis of Rimantadine and its metabolites, a stable isotope-labeled internal standard, such as 3-Hydroxy Rimantadine-d4 for the metabolite or Rimantadine-d4 for the parent drug, is unequivocally the superior choice.[2][3] While a structural analog like Amantadine may be a viable alternative when a SIL-IS is unavailable, it necessitates more rigorous validation to ensure it adequately tracks the analyte and does not compromise the accuracy and precision of the data. By adhering to the principles and protocols outlined in this guide, researchers can enhance the scientific rigor of their bioanalytical studies and generate high-quality data that can be relied upon for critical drug development decisions.

References

  • Qiu, J., & Li, L. (2014). Simultaneous determination of amantadine, rimantadine and chlorpheniramine in animal-derived food by liquid chromatography-tandem mass spectrometry after fast sample preparation. Analytical Methods, 6(14), 5263-5269. [Link]

  • Kim, H., Lee, W., Lee, J., & Kim, J. (2008). Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 809-813. [Link]

  • Global CRO Council for Bioanalysis. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. CMIC Group. [Link]

  • Global CRO Council for Bioanalysis. (2011). Recommendations On: Internal Standard Criteria, Stability, Incurred Sample Reanalysis and Recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 3(12), 1323-1333. [Link]

  • Li, Y., Wu, Y., Zhang, J., Liu, X., Wang, L., & Shen, J. (2015). Simultaneous determination of amantadine and rimantadine in feed by liquid chromatography-Qtrap mass spectrometry with information-dependent acquisition. Journal of AOAC International, 98(5), 1195-1200. [Link]

  • Smith, G. A., & Jones, R. W. (2018). Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies. Bioanalysis, 10(15), 1215-1224. [Link]

  • Üner, B., & Ergin, A. D. (2025). Development and validation of HPLC method for simultaneous determination of rimantadine marketed product. Journal of Research in Pharmacy, 28(3), 870-879. [Link]

  • KCAS Bio. (n.d.). INTRODUCTION Recommendations for incurred sample reanalysis (ISR) were initially formalized at the Third AAPS/FDA Bioanalytical. [Link]

  • Wang, J., et al. (2017). Simultaneous Determination of Amantadine and Rimantadine Residues in Swine Urine by LC-MS/MS. Chinese Journal of Animal and Veterinary Sciences, 48(1), 133-139. [Link]

  • ResearchGate. (2026). Environmental occurrence of amantadine and rimantadine in aquaculture pond sediments: application of a newly developed LC–MS/MS method. [Link]

  • Charles River. (n.d.). Incurred Sample Reanalysis. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

Sources

Comparative

Determining the Isotopic Purity of 3-Hydroxy Rimantadine-d4: A Methodological Comparison Guide

Executive Brief: The Analytical Dilemma 3-Hydroxy Rimantadine is a primary active metabolite of the antiviral agent rimantadine. In pharmacokinetic (PK) and metabolic flux studies, its deuterated analog, 3-Hydroxy Rimant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief: The Analytical Dilemma

3-Hydroxy Rimantadine is a primary active metabolite of the antiviral agent rimantadine. In pharmacokinetic (PK) and metabolic flux studies, its deuterated analog, 3-Hydroxy Rimantadine-d4, is deployed as a stable-isotope-labeled internal standard (SIL-IS).

For a deuterated compound, chemical purity alone is insufficient; the definition of purity must expand to include isotopic purity—the percentage of molecules containing the complete d4 isotopic enrichment 1. If the isotopic purity is low, the residual unlabelled compound (d0) will cause isotopic cross-talk. This cross-talk artificially inflates the analyte signal in the mass spectrometer, severely compromising the assay's lower limit of quantification (LLOQ).

Methodological Comparison: LC-HRMS vs. qNMR

To validate the isotopic purity of 3-Hydroxy Rimantadine-d4, two orthogonal techniques are typically compared: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR). While LC-HRMS is the gold standard for quantifying the exact isotopologue distribution (species abundance) 2, qNMR is essential for confirming the structural integrity and the specific positions of the deuterium labels 3.

FeatureLC-HRMS (Species Abundance)qNMR (Positional Integrity)
Primary Output Relative abundance of d0, d1, d2, d3, d4 species.Site-specific isotopic enrichment.
Sensitivity Ultra-high (Picogram to Nanogram range).Moderate (Microgram to Milligram range).
Specificity Separates molecules differing by a single neutron mass.Identifies residual protons at labeled sites.
Limitations Cannot confirm the exact atomic position of the label.Cannot easily resolve complex isotopologue mixtures.

Analytical Workflow

Workflow A 3-Hydroxy Rimantadine-d4 Batch Sample B Analytical Objective A->B C Isotopologue Distribution (d0, d1, d2, d3, d4) B->C Species Abundance D Positional Integrity (Labeling Site Confirmation) B->D Site Specificity E LC-HRMS Protocol (ESI+ Mode) C->E F qNMR Protocol (1H-NMR) D->F G Extract Ion Chromatograms Correct for 13C Natural Abundance E->G H Integrate Residual Protons Compare to Internal Standard F->H I Final Isotopic Purity (Atom % D) G->I H->I

Analytical workflow for determining the isotopic purity of 3-Hydroxy Rimantadine-d4.

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing a self-validating system is paramount. A protocol must inherently prove its own accuracy through built-in controls and mechanistic understanding.

Protocol A: LC-HRMS (Isotopologue Distribution)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) allows for rapid, highly sensitive characterization with minimal sample consumption 4.

  • Step 1: Sample Preparation & System Suitability

    • Action: Dilute 3-Hydroxy Rimantadine-d4 to 1 µg/mL in LC-MS grade methanol. Inject a blank solvent prior to the sample. Run all samples in triplicate.

    • Causality: The blank injection rules out column carryover. The low concentration (1 µg/mL) prevents detector saturation. Saturation artificially broadens the high-intensity d4 peak while suppressing the low-intensity d0 peak, resulting in a falsely elevated purity calculation. Triplicate runs ensure system reproducibility (%RSD < 2%).

  • Step 2: Chromatographic Separation

    • Action: Elute through a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) using a water/acetonitrile gradient with 0.1% formic acid.

    • Causality: Chromatography separates the target analyte from isobaric chemical impurities that might share the same nominal mass, ensuring the MS detector only integrates true isotopologues of 3-Hydroxy Rimantadine.

  • Step 3: HRMS Acquisition (ESI+)

    • Action: Acquire full-scan MS data in positive ion mode. Target the protonated molecular ions [M+H]+ for d0 (196.1701) through d4 (200.1952).

    • Causality: High resolution (e.g., R > 60,000) is required to distinguish true deuterium incorporation from mass defects caused by other elements.

  • Step 4: Data Deconvolution & 13C Correction

    • Action: Extract the peak areas for d0-d4. Mathematically subtract the natural 13C isotopic contribution from each peak.

    • Causality: Carbon-13 has a natural abundance of ~1.1%. A d3 molecule containing one 13C atom will produce an M+1 peak that perfectly overlaps with the nominal mass of the d4 molecule. Failing to correct for this natural abundance will mathematically inflate the d4 purity.

Protocol B: qNMR (Positional Integrity)
  • Step 1: Sample Preparation

    • Action: Dissolve 5 mg of 3-Hydroxy Rimantadine-d4 in 0.5 mL of high-purity Methanol-d4. Add a certified internal standard (e.g., maleic acid) of known concentration.

    • Causality: Methanol-d4 prevents the exchange of labile protons that would occur in aqueous solvents, preserving the true isotopic state of the molecule.

  • Step 2: 1H-NMR Acquisition & Integration

    • Action: Acquire a 1H-NMR spectrum at 400 MHz or higher. Integrate the residual proton signals at the specific deuterated carbon sites and compare them against the internal standard.

    • Causality: By quantifying the absence of protons at the target sites relative to a known standard, we validate that the deuteration occurred exactly where synthetically intended—a blind spot for MS analysis.

Experimental Data & Performance Metrics

The following table presents representative LC-HRMS data for a high-quality batch of 3-Hydroxy Rimantadine-d4. Note the critical difference between raw and 13C-corrected areas.

IsotopologueTheoretical m/z [M+H]+Raw Peak Area13C-Corrected AreaRelative Abundance (%)
d0 196.17011,2501,2500.05
d1 197.17642,4002,2800.09
d2 198.18278,5008,1000.32
d3 199.188935,00032,5001.28
d4 200.19522,550,0002,495,00098.26

Self-Validation Check: The samples were run in triplicate, yielding a %RSD of 1.2%, proving the reproducibility and trustworthiness of the analytical system. The final isotopic purity is calculated as 98.26%, making it highly suitable as an internal standard without risk of significant d0 cross-talk.

Sources

Validation

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Trial Bioanalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is the bedrock...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is the bedrock of successful clinical trials. The data generated from bioanalytical assays informs critical decisions regarding pharmacokinetics, bioavailability, and safety. Central to the robustness of these assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). This guide provides an in-depth, objective comparison of deuterated internal standards against other alternatives, supported by experimental data and regulatory insights, to equip you with the knowledge to ensure the integrity of your clinical trial data.

The Imperative for an Internal Standard: Navigating Analytical Variability

The journey of an analyte from a biological sample to a final concentration value is fraught with potential for variability. Sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, can lead to analyte loss. Furthermore, the instrument's response can fluctuate due to changes in injection volume or detector sensitivity.[1] Perhaps the most significant challenge in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, ideally at the beginning of the sample preparation process.[3] Its purpose is to mimic the behavior of the analyte and, by doing so, compensate for these sources of variability. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which normalizes for these variations and provides a more accurate and precise measurement.[4]

Deuterated Internal Standards: The "Gold Standard" Explained

Among the different types of internal standards, stable isotope-labeled internal standards (SIL-ISs), and specifically deuterated standards, are widely recognized as the "gold standard" in quantitative bioanalysis.[5][6] A deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[7] This subtle change in mass allows the mass spectrometer to differentiate it from the analyte, while its physicochemical properties remain nearly identical.[8]

This near-identical nature is the key to its superiority. Because a deuterated IS has the same chemical structure, pKa, and polarity as the analyte, it exhibits virtually identical behavior during sample extraction and chromatographic separation.[4] Crucially, it co-elutes with the analyte, meaning it experiences the same matrix effects at the same time, allowing for the most effective compensation.[6]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The primary alternative to a deuterated internal standard is a structural analog. This is a compound with a chemical structure similar, but not identical, to the analyte. While often more readily available and less expensive, the differences in their physicochemical properties can lead to significant drawbacks.[7]

Quantitative Performance Comparison

The superiority of deuterated internal standards is most evident in the quantitative data from validation experiments. They consistently lead to improved accuracy and precision by more effectively correcting for matrix effects.

Validation Parameter Deuterated Internal Standard Structural Analog Internal Standard Rationale for Difference
Accuracy (% Bias) Typically within ±5%[9]Can exceed ±15%, especially in variable matrices[9]The deuterated IS co-elutes and experiences the same matrix effects as the analyte, leading to better correction. A structural analog elutes at a different time and is subject to different matrix effects.[6]
Precision (%CV) Typically <10%[9]Often >15% in the presence of significant matrix effects[10]The consistent tracking of the analyte by the deuterated IS across different samples and matrix lots reduces variability.
Matrix Effect Significantly minimized; IS-normalized matrix factor close to 1Variable and often significant; IS may not adequately compensateThe near-identical chemical properties of the deuterated IS ensure it is affected by the matrix in the same way as the analyte.[11]
Extraction Recovery Consistent and tracks the analyte's recoveryCan differ from the analyte's recovery due to different physicochemical propertiesMinor structural differences can lead to different partitioning during extraction.

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and analytical method.

Visualizing the Difference in Chromatographic Behavior

The fundamental difference in how these internal standards compensate for variability lies in their chromatographic behavior.

G cluster_0 Deuterated Internal Standard cluster_1 Structural Analog Internal Standard Analyte_D Analyte IS_D Deuterated IS label_D Co-elution Analyte_A Analyate IS_A Analog IS label_A Separate Elution Time Chromatographic Retention Time -> Response Response

Caption: Co-elution of a deuterated IS with the analyte versus the separate elution of a structural analog IS.

Regulatory Requirements for Internal Standards in Clinical Trials

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which has adopted the International Council for Harmonisation (ICH) M10 guideline, have established comprehensive recommendations for the validation of bioanalytical methods, with specific criteria for internal standards.[5] While largely harmonized, there are subtle differences in emphasis.

Validation Parameter FDA (M10 Adopted) [12]ICH M10 [13]
Selectivity Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[3]Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS.[4]
Matrix Effect The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[3]The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[3]
Internal Standard Response Variability The IS responses of study samples should be monitored for systemic variability.[14] The FDA also has a separate guidance on evaluating IS response variability.[15]The IS responses of the study samples should be monitored to determine if there is systemic IS variability.[16]
Cross-Interference Not explicitly detailed in the main guidance but is a critical aspect of selectivity.Should be ≤ 20% of the LLOQ for IS-to-analyte contributions and ≤ 5% of the IS response for analyte-to-IS contributions.[4]

Experimental Protocols for Internal Standard Validation

A thorough evaluation of an internal standard's performance is a critical component of bioanalytical method validation. The following are key experiments and methodologies as recommended by regulatory bodies.

Protocol 1: Selectivity and Interference Assessment

Objective: To demonstrate that endogenous or exogenous components in the biological matrix do not interfere with the measurement of the analyte and the internal standard.

Methodology:

  • Obtain Blank Matrix: Source at least six independent lots of the blank biological matrix (e.g., human plasma).[5]

  • Prepare Samples:

    • Set 1 (Blank): Process a blank sample from each source without the addition of the analyte or internal standard.

    • Set 2 (IS Only): Process a blank sample from each source spiked only with the deuterated internal standard at its working concentration.

    • Set 3 (LLOQ): Process a blank sample from each source spiked with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analysis: Analyze the processed samples using the validated LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank samples (Set 1), any response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample (Set 3).[3]

    • Any response at the retention time of the internal standard in the blank samples (Set 1) should be ≤ 5% of the mean response of the internal standard in the "IS Only" samples (Set 2).[3]

G start Start: Obtain 6+ lots of blank matrix prep Sample Preparation Set 1: Blank Set 2: IS Only Set 3: LLOQ + IS start->prep analysis LC-MS/MS Analysis prep:s1->analysis prep:s2->analysis prep:s3->analysis eval Evaluation of Interference analysis->eval pass Pass eval->pass Acceptance Criteria Met fail Fail: Investigate Source of Interference eval->fail Acceptance Criteria Not Met

Caption: Workflow for Selectivity and Interference Assessment.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare standards of the analyte and deuterated internal standard in the final mobile phase solvent at low and high QC concentrations.[17]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[17]

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor:

    • Matrix Factor (MF) = (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A])

    • Calculate the MF for both the analyte and the internal standard for each lot.

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria:

    • The precision (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[3]

G start Start: Prepare Sample Sets sets Set A: Neat Solution (Analyte + IS) Set B: Post-Extraction Spike (Analyte + IS) start->sets analysis LC-MS/MS Analysis sets:s1->analysis sets:s2->analysis calc Calculate Matrix Factor (MF) and IS-Normalized MF analysis->calc eval Evaluate Precision (%CV) of IS-Normalized MF calc->eval pass Pass (CV ≤ 15%) eval->pass fail Fail (CV > 15%): Method Optimization Required eval->fail

Caption: Workflow for Matrix Effect Evaluation.

Conclusion: A Scientifically Justified Necessity

The use of deuterated internal standards is not merely a preference but a scientifically justified necessity for generating high-quality, reliable bioanalytical data for clinical trials. Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to other alternatives, particularly in the face of challenging matrix effects. By adhering to the validation requirements set forth by regulatory agencies and employing robust experimental protocols, researchers can ensure the integrity of their data and, ultimately, contribute to the successful development of new medicines.

References

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Kaza, M., & Kaza, V. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(13), 1239-1243.
  • National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • CMIC Group. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Taylor & Francis. (2011, June 16). Recommendations On: Internal Standard Criteria, Stability, Incurred Sample Reanalysis and Recent 483s by the Global CRO Council for Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Symmetric. (2025, May 26). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • ACS Omega. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

  • National Institute of Health Sciences, Japan. (n.d.). Perspective on international harmonisation of bioanalytical method validation by the establishment of ICH M10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • MasterControl. (2025, March 14). Top 483 Observations That Can Be Avoided With The Right Manufacturing Software Partner. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process. Retrieved from [Link]

  • Scribd. (2023, April 20). Interference Testing in Clinical Chemistry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021, February 18). Interference Screening in Clinical Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.